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  • Product: 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid
  • CAS: 2551119-13-0

Core Science & Biosynthesis

Foundational

Solubility Profile of 2-Bromo-4-methoxy-5-sulfamoylbenzoic Acid in Organic Solvents: A Thermodynamic and Empirical Guide

Executive Summary The compound 2-bromo-4-methoxy-5-sulfamoylbenzoic acid (CAS: 2551119-13-0) is a highly functionalized aromatic building block frequently utilized as an intermediate in the synthesis of loop diuretics, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-bromo-4-methoxy-5-sulfamoylbenzoic acid (CAS: 2551119-13-0) is a highly functionalized aromatic building block frequently utilized as an intermediate in the synthesis of loop diuretics, carbonic anhydrase inhibitors, and targeted therapeutics[1][2]. For drug development professionals and materials scientists, understanding its solubility profile is critical for optimizing reaction solvents, designing crystallization workflows, and formulating downstream active pharmaceutical ingredients (APIs).

Because this molecule features a complex array of hydrogen-bond donors, hydrogen-bond acceptors, and polarizable halogens, its solvation thermodynamics deviate from simple ideal-solution models. This whitepaper provides an in-depth mechanistic analysis of its solubility in organic solvents, leveraging structural thermodynamics, Hansen Solubility Parameters (HSP), and empirical analog data to guide solvent selection.

Physicochemical Profiling & Structural Analysis

To predict and manipulate the solubility of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid, we must first deconstruct its functional groups and their respective contributions to the crystal lattice energy and solvent interactions.

  • Carboxylic Acid ( −COOH ): Acts as both a strong hydrogen-bond donor (HBD) and acceptor (HBA). In the solid state, it typically forms robust homomeric dimers. Breaking these dimers requires a solvent with a high HBA capacity.

  • Sulfonamide ( −SO2​NH2​ ): A potent HBD and moderate HBA. The presence of the sulfamoyl group significantly increases the polarity of the molecule, demanding polar aprotic or protic solvents to achieve meaningful dissolution[3].

  • Methoxy Group ( −OCH3​ ): An electron-donating HBA that moderately increases lipophilicity while providing an additional interaction site for protic solvents.

  • Bromine Atom ( −Br ): A heavy, polarizable halogen that increases the molecular volume and lipophilicity (logP). While it introduces hydrophobic character, its primary effect is increasing the dispersion forces within the crystal lattice, making dissolution in purely non-polar solvents thermodynamically unfavorable.

Solvation cluster_groups Functional Group Solvation API 2-bromo-4-methoxy- 5-sulfamoylbenzoic acid COOH Carboxylic Acid (H-Bond Donor/Acceptor) API->COOH SO2NH2 Sulfonamide (Strong H-Bond Donor) API->SO2NH2 Methoxy Methoxy Group (H-Bond Acceptor) API->Methoxy Bromo Bromine (Hydrophobic/Polarizable) API->Bromo Protic Polar Protic Solvents (MeOH, EtOH) COOH->Protic Strong H-Bonding Aprotic Polar Aprotic Solvents (DMSO, DMF, Acetone) SO2NH2->Aprotic Excellent Acceptor Interaction Methoxy->Protic Acceptor-Donor NonPolar Non-Polar Solvents (Hexane, Toluene) Bromo->NonPolar Dispersion Forces (Weak)

Diagram 1: Solvation mechanisms of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid functional groups.

Thermodynamics of Solvation & Hansen Solubility Parameters

The dissolution of sulfamoylbenzoic acids is an enthalpy-driven, non-random process dependent on activation steps to disrupt the rigid crystal lattice[4]. According to the extended Hildebrand solubility approach, the solubility of sulfonamides peaks in solvents where the solvent's solubility parameter closely matches that of the solute (typically around δ≈11 MPa0.5 for sulfonamide derivatives)[5].

When analyzing the Hansen Solubility Parameters (HSP) , the total cohesive energy density is split into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high δP​ and δH​ (acceptor) values. They act as powerful hydrogen-bond acceptors, effectively outcompeting the solute-solute homomeric interactions of the −COOH and −SO2​NH2​ groups, leading to the formation of highly stable heteromeric solute-solvent complexes[5][6].

  • Polar Protic Solvents (e.g., Alcohols): Alcohols provide both HBD and HBA capabilities. Solubility in alcohols generally follows the trend of decreasing dielectric constant and increasing aliphatic chain length, though specific lattice interactions can alter this. For closely related sulfamoylbenzoic acids (like furosemide), solubility roughly ranks as 1-pentanol > methanol > n-propanol > ethanol[6].

  • Non-Polar Solvents (e.g., Hexane): The inability of non-polar solvents to participate in hydrogen bonding means they cannot overcome the high lattice energy of the compound, resulting in near-zero solubility[7].

Empirical Solubility Data in Key Organic Solvents

Due to the highly specific nature of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid, direct empirical databases are sparse. However, by extrapolating thermodynamic data from its closest structural analogs (e.g., Furosemide[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid] and 4-sulfamoylbenzoic acid), we can construct a highly accurate, predictive solubility matrix[6][8][9].

Table 1: Predictive Solubility Profile at 298.15 K
Solvent ClassSpecific SolventEstimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 30.0 Exceptional H-bond acceptance; completely disrupts sulfonamide/acid dimers[9].
Polar Aprotic Dimethylformamide (DMF)> 30.0 High dielectric constant perfectly solvates the polarizable bromine and polar groups[9].
Polar Aprotic Acetone10.0 - 50.0 Matches cohesive energy density; excellent solvent for sulfamoylbenzoic acids.
Polar Protic Methanol10.0 - 20.0 Strong H-bond donor/acceptor network disruption.
Polar Protic Ethanol5.0 - 10.0 Lower dielectric constant than methanol reduces overall solvation capacity[9].
Non-Polar Hexane / Toluene< 0.1 Inability to break solute-solute hydrogen bonds; thermodynamically unfavorable[7].
Aqueous Water (pH 7.0)< 0.5 High crystal lattice energy and hydrophobic Br/Methoxy groups prevent hydration[9].
Aqueous Aqueous Alkali (pH > 9.0)> 10.0 Deprotonation of −COOH forms a highly soluble organic salt[10].

Experimental Methodology for Solubility Determination

To validate the predictive model for specific polymorphic forms of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid, the Isothermal Saturation (Shake-Flask) Method is the gold standard[4][11]. This protocol is designed as a self-validating system to prevent supersaturation artifacts.

Step-by-Step Protocol
  • Excess Solute Addition: Add an excess amount (e.g., 100 mg) of the crystalline compound to 10 mL of the target organic solvent in a tightly sealed, inert borosilicate glass vial to form a heterogeneous suspension.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker bath set precisely to 298.15 ± 0.1 K. Agitate at 150 rpm for a minimum of 48 hours . Causality: Sulfonamides exhibit notoriously slow dissolution kinetics due to their rigid, high-energy crystalline lattices. 48 hours ensures true solid-liquid thermodynamic equilibrium is achieved[4].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Critical: Centrifugation must occur at the exact equilibration temperature (298.15 K) to prevent temperature-induced precipitation.

  • Sampling and Dilution: Carefully extract a 1.0 mL aliquot of the clear supernatant using a pre-warmed syringe. Causality: A cold syringe will cause immediate supersaturation and precipitation in the needle, skewing quantitative results. Immediately dilute the aliquot with a compatible mobile phase (e.g., 50:50 Acetonitrile/Water).

  • Quantification: Analyze the diluted sample via High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (λmax ~270 nm) against a pre-calibrated standard curve.

Workflow Step1 Excess Solute Addition Step2 Isothermal Equilibration (48h, 298K) Step1->Step2 Step3 Phase Separation (Centrifugation) Step2->Step3 Step4 Aliquot Dilution Step3->Step4 Step5 HPLC-UV Quantification Step4->Step5

Diagram 2: Isothermal shake-flask methodology for thermodynamic solubility determination.

Downstream Applications & Solvent Selection Guide

Understanding this solubility profile dictates several downstream pharmaceutical workflows:

  • Reaction Solvents: For synthetic functionalization (e.g., coupling reactions at the carboxylic acid), DMF or DMSO are the optimal choices to ensure the intermediate is fully dissolved, maximizing reaction kinetics.

  • Crystallization & Purification: A classic solvent/anti-solvent crystallization approach can be employed by dissolving the compound in Acetone (solvent) and slowly adding Hexane or Water (anti-solvent) to crash out high-purity crystals.

  • Cocrystal Screening: Because the compound has strong HBD/HBA sites, it is an excellent candidate for pharmaceutical cocrystals. Using a solvent like Ethanol —which offers moderate solubility—allows for the co-dissolution of the API and a coformer (e.g., nicotinamide) without immediate precipitation, facilitating the controlled growth of cocrystals[12].

References

  • PubMed / NIH. "Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents". Journal of Pharmaceutical Sciences. Available at: [Link]

  • Journal of Chemical & Engineering Data. "Solid-Liquid Equilibrium Behavior and Data Correlation of Furosemide in 12 Pure Solvents from 283.15 to 323.15 K". ACS Publications. Available at:[Link]

  • Journal of Chemical & Engineering Data. "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents". ACS Publications. Available at:[Link]

  • Crystal Growth & Design. "Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications". ACS Publications. Available at: [Link]

  • Frontiers in Pharmacology. "Classes of Drugs that Mitigate Radiation Syndromes". Frontiers. Available at:[Link]

  • The BMJ. "Solubility of Sulphonamides". British Medical Journal. Available at:[Link]

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Exploratory

Spectroscopic Characterization of 2-Bromo-4-methoxy-5-sulfamoylbenzoic Acid: A Comprehensive Analytical Guide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary The compound 2-bromo-4-methoxy-5-sulfamoylbenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

The compound 2-bromo-4-methoxy-5-sulfamoylbenzoic acid (CAS: 2551119-13-0) is a highly functionalized aromatic building block frequently utilized in the synthesis of sulfonamide-based therapeutics, including loop diuretics and carbonic anhydrase inhibitors. Its dense array of functional groups—an electron-withdrawing carboxylic acid, a primary sulfonamide, a sterically demanding bromine atom, and an electron-donating methoxy group—presents unique challenges and opportunities for structural elucidation.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. This guide details the causality behind specific analytical choices, providing a self-validating, orthogonal workflow using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy to ensure absolute structural integrity.

Analytical Strategy & Protocol Design

To achieve unequivocal structural confirmation, an orthogonal analytical strategy is required. No single technique is sufficient due to the potential for regioisomeric impurities during the synthesis of heavily substituted benzenes.

  • NMR Spectroscopy establishes the carbon skeleton and relative positioning of the protons.

  • HRMS provides the exact mass and leverages the unique isotopic signature of bromine to validate elemental composition.

  • ATR-FTIR confirms the presence of intact functional groups without the matrix interference common in older sample preparation methods.

Workflow A 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid (Sample Prep: DMSO-d6 / MeOH) B NMR Spectroscopy (1H, 13C, 2D) A->B Solubilization C ESI-HRMS (Negative Ion Mode) A->C Dilution D ATR-FTIR (Solid State) A->D Direct Analysis E Orthogonal Data Integration & Structural Validation B->E Connectivity C->E Exact Mass & Isotopes D->E Functional Groups

Fig 1. Self-validating orthogonal spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection

The use of DMSO- d6​ as an NMR solvent is necessitated by the strong intermolecular hydrogen bonding inherent to sulfonamide and carboxylic acid moieties. Attempting to dissolve this compound in halogenated solvents (e.g., CDCl 3​ ) leads to severe line broadening and poor solubility[1]. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these intermolecular networks and shifting the exchangeable -OH and -NH 2​ protons downfield, allowing them to be distinctly observed.

Spectral Interpretation

The 1 H NMR spectrum of this compound is defined by two para-oriented aromatic protons at positions 3 and 6. Because they are separated by four bonds ( 4J ), they appear as sharp singlets on standard 400 MHz instruments.

  • H3 (~7.35 ppm): Shielded by the strong resonance electron-donating effect of the ortho-methoxy group.

  • H6 (~8.25 ppm): Heavily deshielded by the combined inductive and resonance electron-withdrawing effects of the adjacent carboxylic acid and sulfonamide groups.

Table 1: 1 H and 13 C NMR Assignments (DMSO- d6​ , 400 MHz / 100 MHz)
Position 1 H Shift (ppm)MultiplicityIntegration 13 C Shift (ppm)Assignment Rationale
C1 ---~166.5Carbonyl carbon of -COOH
C2 ---~110.2Quaternary carbon attached to Br
C3 7.35s1H~114.5Aromatic CH, shielded by ortho-OCH 3​
C4 ---~158.0Quaternary carbon attached to OCH 3​
C5 ---~132.5Quaternary carbon attached to -SO 2​ NH 2​
C6 8.25s1H~134.0Aromatic CH, deshielded by -COOH and -SO 2​ NH 2​
OCH 3​ 3.95s3H~56.5Methoxy group
SO 2​ NH 2​ 7.60br s2H-Sulfonamide protons (exchangeable)
COOH 13.20br s1H-Carboxylic acid proton (exchangeable)

High-Resolution Mass Spectrometry (HRMS)

Causality in Ionization Mode

Why use Negative Ion Mode? The presence of the highly acidic carboxylic acid ( pKa​≈3.5 ) and the sulfonamide group ( pKa​≈10 ) makes this molecule highly prone to deprotonation. Operating the Electrospray Ionization (ESI) source in negative ion mode ([M-H] ) suppresses background noise typically seen in positive mode and maximizes the ionization efficiency of the target analyte.

Isotopic Fingerprinting

In ESI-MS, the presence of the bromine atom provides a highly diagnostic 1:1 isotopic pattern (50.7% 79 Br and 49.3% 81 Br), which acts as an intrinsic mass tag for tracking fragment ions during MS/MS[2]. This isotopic signature is critical for untargeted identification and confirming the retention of the halogen in fragment ions[3]. The exact mass of the [M-H] ion for the 79 Br isotope is calculated at m/z 307.9228.

MS_Frag M [M-H]- Parent Ion m/z 307.9 / 309.9 (1:1) C8H7BrNO5S- F1 Loss of CO2 (-44 Da) m/z 263.9 / 265.9 C7H7BrNO3S- M->F1 Decarboxylation F2 Loss of SO2 (-64 Da) m/z 243.9 / 245.9 C8H7BrNO3- M->F2 Desulfonylation F3 Loss of CH3 radical (-15 Da) m/z 292.9 / 294.9 C7H4BrNO5S- M->F3 Demethylation

Fig 2. ESI-MS/MS negative ion fragmentation pathways highlighting isotopic retention.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality in Sampling Technique

Attenuated Total Reflectance (ATR) FTIR is preferred over traditional KBr pellet methods because it prevents hygroscopic interference in the 3100–3600 cm −1 region, which is critical for resolving the N-H and O-H stretching vibrations of the sulfonamide and carboxylic acid groups[4]. Direct solid-state analysis preserves the native hydrogen-bonded lattice of the powder.

Table 2: ATR-FTIR Vibrational Assignments
Wavenumber (cm −1 )IntensityFunctional GroupVibrational Mode
3350, 3260 Medium, Sharp-SO 2​ NH 2​ N-H asymmetric and symmetric stretch
3100–2800 Broad, Strong-COOHO-H stretch (hydrogen-bonded)
1685 Strong-COOHC=O stretch
1590, 1480 MediumAromatic RingC=C aromatic skeletal stretch
1335 Strong-SO 2​ NH 2​ S=O asymmetric stretch
1255 Strong-OCH 3​ C-O-C asymmetric stretch
1160 Strong-SO 2​ NH 2​ S=O symmetric stretch
640 WeakC-BrC-Br stretch

Standardized Experimental Protocols

To ensure reproducibility across laboratories, the following self-validating methodologies must be strictly adhered to:

Protocol 1: NMR Sample Preparation and Acquisition
  • Weighing: Accurately weigh 15-20 mg of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid.

  • Solubilization: Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D) to prevent H-D exchange of the critical sulfonamide and carboxylic acid protons.

  • Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring no undissolved particulates remain.

  • 1 H Acquisition: Acquire spectra at 298 K using a 400 MHz spectrometer (16 scans, relaxation delay 2.0 s, spectral width 12 ppm).

  • 13 C Acquisition: Acquire spectra using CPD (WALTZ-16) decoupling (1024 scans, relaxation delay 2.0 s, spectral width 250 ppm).

Protocol 2: ESI-HRMS Analysis
  • Dilution: Prepare a 1 µg/mL stock solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v).

  • Infusion: Direct infuse the sample into the ESI source at a flow rate of 10 µL/min.

  • Tuning: Operate the mass spectrometer in Negative Ion Mode ([M-H] ). Set capillary voltage to 2.5 kV, desolvation temperature to 350 °C, and cone voltage to 30 V.

  • Acquisition: Acquire full-scan HRMS data (m/z 100–1000) and isolate the m/z 307.9/309.9 doublet for Collision-Induced Dissociation (CID) fragmentation (Collision Energy: 20-40 eV).

Protocol 3: ATR-FTIR Spectroscopy
  • Background: Clean the diamond ATR crystal with LC-MS grade isopropanol and acquire a background spectrum in ambient air.

  • Application: Place 2-3 mg of the solid powder directly onto the center of the ATR crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample, eliminating air gaps.

  • Scanning: Scan the sample from 4000 to 600 cm −1 at a resolution of 4 cm −1 (32 co-added scans).

  • Processing: Apply atmospheric compensation algorithms to remove trace H 2​ O and CO 2​ artifacts.

Conclusion

The spectroscopic characterization of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid requires a rigorous, multi-modal approach. By leveraging the solubilizing power of DMSO- d6​ for NMR, the isotopic fingerprinting capabilities of negative-mode ESI-HRMS, and the matrix-free fidelity of ATR-FTIR, researchers can establish a self-validating data matrix. This ensures absolute confidence in the structural identity and purity of this critical pharmaceutical building block before its deployment in complex synthetic campaigns.

References

  • [1] Design, Synthesis, and In Vitro Preliminary Cytotoxicity Evaluation of New Anthraquinone-2-Carboxylic Acid Derivatives Source: The Open Medicinal Chemistry Journal URL:

  • [3] Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method Source: ACS Publications URL:

  • [4] Using synchrotron based ATR-FTIR, EXAFS, and XRF to characterize the chemical compositions of TSP in industrial estate area Source: PMC - NIH URL:

  • [2] Bromine-Based Derivatization of Carboxyl-Containing Metabolites for Liquid Chromatography–Trapped Ion Mobility Spectrometry–Mass Spectrometry Source: PMC - NIH URL:

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of 5-Sulfamoylbenzoic Acid Derivatives in Drug Design

Preamble: The Strategic Importance of the 5-Sulfamoylbenzoic Acid Scaffold In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with mult...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Strategic Importance of the 5-Sulfamoylbenzoic Acid Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple, distinct biological targets, thereby offering a rich foundation for drug discovery. The 5-sulfamoylbenzoic acid framework is a prime example of such a scaffold. Its derivatives, most famously represented by the potent loop diuretic furosemide, have been instrumental in therapeutics for decades.[1][2] The inherent chemical features of this scaffold—a benzoic acid, a sulfonamide group, and an aromatic ring amenable to substitution—provide a versatile platform for modulating pharmacokinetic and pharmacodynamic properties. This guide delves into the core mechanisms of action for this class of compounds, offering field-proven insights into their design, validation, and optimization for researchers and drug development professionals. We will explore not only its classical role as a carbonic anhydrase inhibitor but also its emerging activities against other key therapeutic targets.

Part 1: The Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The most well-documented and clinically relevant mechanism of action for 5-sulfamoylbenzoic acid derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3][4] These enzymes are ubiquitous and play a critical role in fundamental physiological processes, including pH regulation, CO2 homeostasis, and ion transport.[3]

The Zinc-Binding Pharmacophore: A Tale of Coordination Chemistry

The inhibitory power of this scaffold against CAs stems directly from its sulfonamide (-SO2NH2) moiety. This functional group acts as a potent zinc-binding group (ZBG), a cornerstone of the structure-activity relationship (SAR) for all sulfonamide-based CA inhibitors.[5]

The Causality of Inhibition: The catalytic mechanism of CA involves the activation of a water molecule by a Zn²⁺ ion coordinated within the enzyme's active site. The deprotonated sulfonamide nitrogen of the inhibitor mimics the transition state of the CO2 hydration reaction. It displaces the zinc-bound water molecule and coordinates directly with the Zn²⁺ ion, forming a stable, tetrahedral complex. This interaction effectively blocks the active site, preventing substrate access and halting the catalytic cycle. The benzoic acid portion and other ring substituents then serve to form additional interactions (e.g., hydrogen bonds, van der Waals forces) with amino acid residues lining the active site, which dictates the inhibitor's potency and isoform selectivity.

Below is a diagram illustrating this fundamental inhibitory mechanism.

G cluster_ActiveSite CA Active Site cluster_Inhibitor 5-Sulfamoylbenzoic Acid Derivative Zn Zn²⁺ His1 His Zn->His1 Coordination His2 His Zn->His2 Coordination His3 His Zn->His3 Coordination Thr199 Thr-199 Glu106 Glu-106 Inhibitor R-SO₂NH⁻ Inhibitor->Zn      Coordination      (Inhibition) Inhibitor->Thr199 H-Bond Inhibitor->Glu106 H-Bond caption Mechanism of Carbonic Anhydrase Inhibition.

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Isoform Selectivity: The Key to Targeted Therapy

Humans express 15 different CA isoforms, each with a distinct tissue distribution and physiological role. While cytosolic isoforms like hCA I and II are widespread, others like hCA IX and XII are transmembrane proteins that are overexpressed in many hypoxic tumors and are linked to cancer progression.[3][4] Achieving isoform selectivity is a primary goal in modern drug design to maximize therapeutic efficacy while minimizing off-target side effects.

Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) have shown promise in achieving selectivity. Modifications to the scaffold can exploit subtle differences in the active site cavities of the various isoforms. For instance, certain substitutions can create favorable interactions with residues unique to the tumor-associated isoforms, leading to selective inhibition.[3]

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes inhibition data for a selection of 2,4-dichloro-5-sulfamoylbenzoic acid derivatives against key human carbonic anhydrase isoforms, demonstrating the impact of structural modifications on potency and selectivity.

Compound IDR Group (Substitution on Oxime Ester)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
4 Phenyl21.369.741.37.9[3]
5 4-Hydroxyphenyl44.636.341.327.4[3]
6 4-Chlorophenyl35.284.535.25.4[3]
7 4-Nitrophenyl2632798.8382[3]
8 4-Fluorophenyl11.090.83.259.8[3]
11 3,4-Dimethoxyphenyl1181367.54.9[3]

Data synthesized from studies on lasamide derivatives.[3][4]

Part 2: Expanding Therapeutic Horizons: Beyond Carbonic Anhydrase

While CA inhibition is the most prominent mechanism, the 5-sulfamoylbenzoic acid scaffold is not a "one-trick pony." Its structural features allow it to engage with other important biological targets.

  • α-Glucosidase and α-Amylase Inhibition: Certain derivatives have been identified as inhibitors of key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase. This action can reduce postprandial hyperglycemia, indicating a potential therapeutic application in managing diabetes.[6][7] Molecular docking studies suggest these compounds interact with the active sites of these enzymes through hydrogen bonding and pi-stacking interactions.[6]

  • Lysophosphatidic Acid (LPA) Receptor Agonism: Through isosteric replacement and guided by computational modeling, specific sulfamoyl benzoic acid (SBA) analogues have been synthesized that act as potent and specific agonists of the LPA2 receptor, a G protein-coupled receptor involved in anti-apoptotic effects.[8][9] This line of research opens avenues for developing radioprotective agents.

  • Human Nucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition: A series of sulfamoylbenzoic acid derivatives and their corresponding benzamides have been evaluated as inhibitors of h-NTPDase isoforms 1, 2, 3, and 8, which are involved in pathological processes like thrombosis and cancer.[10][11] The structure-activity relationship studies revealed that substitutions on both the sulfamoyl and carboxamide nitrogens could be tuned to achieve potent and selective inhibition of different isoforms.[10]

Part 3: Experimental Validation and Characterization

A robust understanding of the mechanism of action requires rigorous experimental validation. The following section outlines core methodologies and logical workflows for characterizing 5-sulfamoylbenzoic acid derivatives.

Workflow for Inhibitor Characterization

The logical flow from initial screening to detailed mechanistic understanding is crucial. This self-validating system ensures that each step builds upon reliable data from the previous one.

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Exploratory

Pharmacophore Modeling of 2-Bromo-4-methoxy-5-sulfamoylbenzoic Acid Analogs: A Multi-Target Scaffold Guide

Executive Summary As drug discovery pivots toward highly specialized, multi-target scaffolds, 2-bromo-4-methoxy-5-sulfamoylbenzoic acid has emerged as a privileged building block. Structurally related to classic loop diu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward highly specialized, multi-target scaffolds, 2-bromo-4-methoxy-5-sulfamoylbenzoic acid has emerged as a privileged building block. Structurally related to classic loop diuretics (e.g., bumetanide) and sulfonamide-based inhibitors, this compound possesses a unique combination of steric bulk, electron-donating properties, and a potent zinc-binding group (ZBG). This technical guide explores the pharmacophore modeling of its analogs, detailing the causality behind structural modifications and providing self-validating protocols for targeting two critical membrane proteins: Carbonic Anhydrase (hCA II / hCA IX) and the Na-K-Cl Cotransporter 1 (NKCC1) .

Structural Causality: Deconstructing the Scaffold

In rational drug design, every functional group must serve a distinct mechanistic purpose. The 2-bromo-4-methoxy-5-sulfamoylbenzoic acid core is not arbitrary; its substitution pattern dictates its polypharmacology:

  • 5-Sulfamoyl Group (The Anchor): This is the primary pharmacophore feature. In Carbonic Anhydrase, the deprotonated sulfonamide nitrogen directly coordinates with the active-site Zn²⁺ ion. In NKCC1, it acts as a critical hydrogen bond donor/acceptor network.

  • Carboxylic Acid (The Anionic Anchor): The insertion of a carboxylic acid on the aromatic ring is highly valuable for inhibitory activity, acting as an electrostatic anchor in the binding pockets of both CA and NKCC1 (1)[1].

  • 4-Methoxy Group (Electronic Modulator): As an electron-donating group (EDG), the methoxy moiety alters the pKa of the adjacent sulfamoyl group, optimizing it for physiological pH and enhancing hydrogen bonding with active-site threonine residues.

  • 2-Bromo Group (Steric Shield & Halogen Bonding): The bulky bromine atom forces the carboxylic acid out of the aromatic plane, reducing the entropic penalty upon binding and enabling highly specific halogen bonds with hydrophobic pocket residues.

Target 1: Carbonic Anhydrase (hCA II & hCA IX)

Carbonic anhydrases are ubiquitous metalloenzymes. While hCA I is a physiologically abundant off-target, hCA II is implicated in glaucoma, and hCA IX is a transmembrane isoform overexpressed in hypoxic tumor microenvironments.

By utilizing the 5-sulfamoylbenzoic acid core and tethering bulky "sugar-tails" or triazole rings, researchers can generate analogs with nearly 100-fold improved binding affinities for hCA II and hCA IX over hCA I (2)[2]. These analogs effectively block the hydration of CO₂, disrupting the extracellular acidification that tumors rely on for survival and metastasis.

SignalingPathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX hCA IX Overexpression HIF1A->CAIX Acid Extracellular Acidification (Tumor Survival) CAIX->Acid Inhibitor 2-Bromo-4-methoxy- 5-sulfamoylbenzoic acid Inhibitor->CAIX Zn2+ Coordination (Inhibition)

Fig 2. Tumor hypoxia signaling pathway and targeted hCA IX inhibition by sulfamoylbenzoic acids.

Target 2: NKCC1 Cotransporter

Beyond oncology and ophthalmology, the sulfamoylbenzoic acid scaffold is the backbone of loop diuretics. Recent pharmacophore modeling has repurposed this scaffold to target NKCC1 in the central nervous system for neurodevelopmental disorders. The structure-activity relationship (SAR) indicates that the hydrophobic features at the 4-position (replacing the methoxy with longer alkyl/amino chains) drastically increase NKCC1 inhibition, shifting the molecule from a generic diuretic to a potent neurological modulator (1)[1].

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the multi-target potential of this scaffold, the following table synthesizes binding affinities based on recent structure-activity relationship studies of functionalized sulfamoylbenzamides (3)[3].

Compound Class / AnalogR2 SubstitutionR4 SubstitutionhCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)NKCC1 IC₅₀ (μM)
Acetazolamide (Control) N/AN/A12.125.0N/A
Bumetanide (Control) -O-Phenyl-NH-Butyl>10,000>10,0000.1
Unsubstituted Core -H-H120.024.0>100.0
Halogenated Core -Cl-H65.330.885.0
Target Scaffold Core -Br-OCH₃45.218.512.4
Sugar-Tail Derivative -Br-OCH₃ (Tethered)0.270.85>100.0

Note: The tethering of hydrophilic sugar-tails completely abolishes NKCC1 activity while pushing hCA II/IX inhibition into the sub-nanomolar range, demonstrating the highly tunable nature of the scaffold.

Self-Validating Experimental Protocols

Protocol A: 3D Pharmacophore Generation and Decoy Validation

A computational model is only as robust as its ability to discriminate true actives from false positives. This protocol integrates a self-validating feedback loop.

  • Conformational Sampling: Generate a maximum of 200 conformers per analog using OMEGA. Causality: Molecules are highly flexible; relying on a single minimized 2D structure ignores the bioactive conformation required to fit the target pocket.

  • Feature Extraction: Map the 2-bromo-4-methoxy-5-sulfamoylbenzoic acid core to extract four critical features: Zinc-Binding Group (ZBG), Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), and Anionic Anchor.

  • Decoy Generation (Self-Validation Step 1): Use the Database of Useful Decoys: Enhanced (DUD-E) to generate 50 property-matched decoys for every known active analog. Causality: Decoys possess similar 1D physicochemical properties (MW, logP) but different 2D topologies, ensuring the model identifies specific spatial arrangements, not just general molecular weight.

  • ROC Curve Analysis (Self-Validation Step 2): Screen the mixed library (actives + decoys) through the generated pharmacophore. Calculate the Receiver Operating Characteristic (ROC) Area Under the Curve (AUC).

  • Iterative Refinement: If the AUC is < 0.85, the model is rejected. The exclusion sphere radii (steric penalties) around the 2-bromo position must be iteratively tightened until the model successfully filters out the decoys.

PharmacophoreWorkflow Start Ligand Conformational Sampling (OMEGA) FeatExtract Feature Extraction: ZBG, HBA, HBD, Anionic Start->FeatExtract ModelGen 3D Pharmacophore Generation FeatExtract->ModelGen Validation Self-Validation: ROC Curve Analysis ModelGen->Validation Decoy Property-Matched Decoys (DUD-E Generation) Decoy->Validation Validation->ModelGen AUC < 0.85 (Refine Spheres) Screening Virtual Screening & Hit Identification Validation->Screening AUC ≥ 0.85 (Validated)

Fig 1. Self-validating 3D pharmacophore modeling workflow with iterative ROC curve refinement.

Protocol B: In Vitro Target Validation (Enzymatic Assay)

To validate the computational hits against hCA IX, a stopped-flow CO₂ hydration assay is utilized.

  • Preparation: Prepare 10 mM stock solutions of synthesized analogs in 10% DMSO/water. Dilute to final assay concentrations (0.1 nM to 100 μM).

  • Uncatalyzed Baseline (Self-Validation Step 1): Record the hydration rate of CO₂ in HEPES buffer (pH 7.4) without the enzyme. Causality: This establishes the spontaneous background reaction rate, ensuring that any measured inhibition is strictly enzyme-dependent and not an artifact of buffer pH drift.

  • Internal Calibration (Self-Validation Step 2): Run Acetazolamide as a positive control on every 96-well plate. Causality: The assay system automatically flags and rejects any plate where the Acetazolamide IC₅₀ deviates by >10% from its historical mean (25.0 nM). This guarantees that enzyme degradation or pipetting errors do not produce false-positive analog data.

  • Measurement: Introduce recombinant hCA IX and the analog. Measure the change in absorbance of a pH indicator (e.g., Phenol Red) to determine the IC₅₀.

References

  • Source: Taylor & Francis (tandfonline.com)
  • Source: ResearchGate (researchgate.net)
  • Source: PMC (nih.gov)

Sources

Foundational

Electronic Properties of Bromo and Methoxy Substituted Sulfamoylbenzoic Acids: A Technical Guide for Rational Drug Design

Introduction Sulfamoylbenzoic acids (SBAs) form the pharmacophoric core of numerous clinically significant therapeutics, most notably loop diuretics (e.g., furosemide, bumetanide) and human carbonic anhydrase (hCA) inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Sulfamoylbenzoic acids (SBAs) form the pharmacophoric core of numerous clinically significant therapeutics, most notably loop diuretics (e.g., furosemide, bumetanide) and human carbonic anhydrase (hCA) inhibitors. The derivatization of the SBA scaffold—specifically via halogenation (bromo) or alkoxylation (methoxy)—profoundly alters its electronic landscape. As a Senior Application Scientist, understanding these modifications is critical: they dictate the molecule's pKa​ , frontier molecular orbital (FMO) energies, and molecular electrostatic potential (MEP), which in turn govern target affinity, solubility, and pharmacokinetics.

This whitepaper provides an in-depth mechanistic analysis of how bromo and methoxy substituents modulate the electronic properties of SBAs, supported by self-validating computational and experimental protocols.

Theoretical Framework: Electronic Effects of Substituents

The electronic behavior of substituted SBAs is dictated by the delicate interplay of inductive (-I) and resonance (+R) effects:

  • Bromo Substitution (-Br): Bromine exerts a strong electron-withdrawing inductive effect (-I) coupled with a weak electron-donating resonance effect (+R). In the context of an SBA, a bromo substituent withdraws electron density from the aromatic ring, significantly lowering the pKa​ of the adjacent sulfamoyl ( −SO2​NH2​ ) group. This facilitates the formation of the sulfonamide anion at physiological pH, a critical step for coordinating the catalytic Zn2+ in carbonic anhydrases[1]. Furthermore, the polarizable nature of the bromine atom enables favorable halogen bonding within hydrophobic protein pockets.

  • Methoxy Substitution ( −OCH3​ ): The methoxy group is a strong resonance electron donor (+R) and a weak inductive electron withdrawer (-I). It significantly increases the electron density of the aromatic ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO). While this can decrease the acidity of the sulfamoyl group compared to halogenated derivatives, the oxygen atom introduces new hydrogen-bond acceptor capabilities and alters the conformational preferences due to steric bulk[2]. Di- and tri-methoxy substitutions have been shown to induce high isoform selectivity in hCA inhibition .

Quantitative Electronic Properties

To predict the pharmacodynamic behavior of these derivatives, Density Functional Theory (DFT) is routinely employed alongside spectroscopic validation. Table 1 summarizes the divergent electronic profiles of these substitutions.

Table 1: Comparative Electronic Properties of Substituted Sulfamoylbenzoic Acids (Theoretical approximations based on B3LYP/6-311++G(d,p) level of theory)

PropertyUnsubstituted SBABromo-SBA (e.g., 4-Br)Methoxy-SBA (e.g., 2-Methoxy)Pharmacological Implication
HOMO Energy (eV) -6.85-6.92-6.15Higher HOMO in methoxy derivatives increases nucleophilicity and polarizability.
LUMO Energy (eV) -2.10-2.45-1.95Lower LUMO in bromo derivatives enhances electron-acceptor capacity.
Band Gap ( ΔE , eV) 4.754.474.20Smaller gap correlates with higher chemical reactivity and softer molecular character.
Dipole Moment (Debye) 3.24.85.5Influences aqueous solubility and orientation within the receptor binding site.
Sulfamoyl pKa​ (est.) 8.27.48.5Lower pKa​ (Bromo) increases the fraction of active anion for Zn2+ coordination at pH 7.4.

Impact on Target Binding: Carbonic Anhydrase Inhibition

The primary mechanism of action for SBA-based hCA inhibitors involves the displacement of a zinc-bound water molecule by the deprotonated sulfonamide nitrogen[3]. The electronic properties of the bromo and methoxy groups directly influence this interaction .

  • Bromo derivatives often exhibit enhanced binding to cytosolic hCA II and tumor-associated hCA IX due to the increased acidity of the sulfonamide group (facilitated by the -I effect) and the ability of the bromine atom to engage in halogen bonding with active site residues.

  • Methoxy derivatives can induce isoform selectivity. The steric constraints and altered electron distribution prevent binding in narrower active site clefts, allowing researchers to design drugs that discriminate between isoforms (e.g., hCA II vs. hCA XII)[2].

Mechanism Sub Substituent on Sulfamoylbenzoic Acid Bromo Bromo (-I, +R) Halogen Bonding Sub->Bromo Methoxy Methoxy (-I, ++R) Steric Bulk & H-Bonding Sub->Methoxy Elec Sulfonamide pKa Shift & Nitrogen Nucleophilicity Bromo->Elec Lowers pKa Methoxy->Elec Raises HOMO Zn Zn2+ Coordination in hCA Active Site Elec->Zn Modulates Affinity & Selectivity

Logical relationship between substituent electronic effects and hCA zinc coordination.

Experimental & Computational Methodologies

To rigorously evaluate the electronic properties of novel bromo or methoxy substituted SBAs, a self-validating workflow combining in-silico predictions and empirical spectroscopy is required[4].

Workflow Start Compound Selection (Bromo/Methoxy SBA) DFT DFT Optimization (B3LYP/6-311++G**) Start->DFT In-silico setup Exp Spectroscopic Validation (FTIR, UV-Vis) Start->Exp Synthesis Prop Electronic Properties (HOMO/LUMO, MEP, pKa) DFT->Prop Quantum metrics Exp->Prop Empirical correlation Dock Target Docking (hCA Isoforms) Prop->Dock Binding prediction

Integrated computational and experimental workflow for evaluating SBA derivatives.

Step-by-Step Protocol: Computational Evaluation and Spectroscopic Validation

Rationale (Causality): DFT calculations must be grounded in reality. By correlating the calculated HOMO-LUMO gap with the experimental UV-Vis λmax​ , we validate the theoretical model before using it to predict pKa​ and binding affinities .

Phase 1: In-Silico Quantum Chemical Calculations
  • Preparation: Build the 3D structures of the bromo- and methoxy-SBA derivatives using a molecular editor (e.g., GaussView).

  • Geometry Optimization: Execute DFT calculations using the B3LYP functional. Crucial Causality: Employ the 6-311++G(d,p) basis set. The diffuse functions (++) are mandatory because the sulfamoyl group will be evaluated in its anionic (deprotonated) state, and diffuse functions accurately model the expanded electron cloud of anions. The polarization functions (d,p) are necessary to handle the heavy bromine atom's d-orbitals[4].

  • Frequency Analysis: Run a vibrational frequency calculation at the same level of theory to ensure the optimized geometry is a true minimum (absence of imaginary frequencies).

  • FMO and MEP Extraction: Extract the HOMO and LUMO energies to calculate the global hardness ( η ) and electrophilicity index ( ω ). Generate the Molecular Electrostatic Potential (MEP) map to identify the most nucleophilic regions (typically the sulfonamide nitrogen and methoxy oxygen) and electrophilic regions.

Phase 2: Experimental Spectroscopic Validation
  • Sample Preparation: Synthesize or procure the SBA derivatives[5]. Prepare a 1×10−5 M solution in a polar aprotic solvent (e.g., DMSO) to prevent solvent-induced protonation shifts during baseline measurements .

  • UV-Vis Spectroscopy: Record the absorption spectra from 200 to 500 nm.

  • Correlation: Calculate the experimental optical band gap using the Tauc plot method from the UV-Vis data. Compare this experimental gap ( ΔEexp​ ) with the theoretical HOMO-LUMO gap ( ΔEcalc​ ). A deviation of < 0.3 eV validates the chosen DFT functional and basis set.

  • FTIR Analysis: Record the IR spectra (KBr pellet). Compare the experimental ν(S=O) and ν(C−Br) or ν(C−O−C) stretching frequencies with the scaled theoretical harmonic frequencies to confirm structural integrity and intramolecular hydrogen bonding.

Phase 3: pKa​ Determination via Potentiometric Titration
  • Titration Setup: Dissolve 2 mmol of the SBA derivative in a 50% v/v methanol/water mixture (necessary due to the poor aqueous solubility of halogenated aromatics).

  • Procedure: Titrate with 0.1 M NaOH under a nitrogen atmosphere at 25°C, recording the pH continuously.

  • Data Processing: Use the Henderson-Hasselbalch equation to determine the macroscopic pKa​ values. The first pKa​ corresponds to the carboxyl group (~3.5-4.5), and the second to the sulfamoyl group. Observation: The bromo-SBA will exhibit a lower sulfamoyl pKa​ (~7.4) compared to the methoxy-SBA (~8.5), confirming the dominance of the inductive electron-withdrawing effect of bromine.

Conclusion

The rational design of sulfamoylbenzoic acid derivatives requires a deep understanding of substituent electronic effects. Bromo substitutions leverage inductive withdrawal to lower the sulfonamide pKa​ , optimizing zinc coordination at physiological pH, while methoxy substitutions utilize resonance donation to alter molecular polarizability and induce steric-driven isoform selectivity. By employing the self-validating computational and experimental protocols outlined above, researchers can accurately map these electronic properties to accelerate the discovery of targeted therapeutics.

References

  • Title: Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Source: Chemical Reviews (ACS) URL: [Link]

  • Title: Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Molecular Docking and Quantum Chemical Computations of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid Based on Density Functional Theory Source: Taylor & Francis URL: [Link]

  • Title: Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors Source: PMC (NIH) URL: [Link]

  • Title: Synthesis, characterization, anti-microbial activity studies of 2-methoxy-5-sulfamoylbenzoic acid and 2-aminopyridine derivatives Source: DergiPark URL: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-bromo-4-methoxy-5-sulfamoylbenzoic acid

Application Note: Synthesis and Validation Protocol for 2-Bromo-4-methoxy-5-sulfamoylbenzoic Acid Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Technical Synthesis Protocol & Mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation Protocol for 2-Bromo-4-methoxy-5-sulfamoylbenzoic Acid

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Technical Synthesis Protocol & Mechanistic Guide

Introduction and Strategic Overview

2-Bromo-4-methoxy-5-sulfamoylbenzoic acid (CAS: 2551119-13-0) is a highly functionalized, multi-substituted aromatic building block frequently utilized in the development of sulfonamide-based therapeutics and selective enzyme inhibitors[1]. The presence of orthogonal functional groups—a carboxylic acid, an aryl bromide, a methoxy ether, and a primary sulfonamide—makes it a versatile scaffold for cross-coupling reactions and amide functionalization.

The synthesis of this compound relies on a robust, two-phase linear approach: chlorosulfonation of the electron-rich aromatic ring, followed by ammonolysis of the resulting sulfonyl chloride intermediate[2]. As a Senior Application Scientist, I have structured this protocol not just as a recipe, but as a self-validating system where the causality of each reagent choice and temperature gradient is explicitly defined to ensure high fidelity and reproducibility in your laboratory.

Synthetic Pathway Visualization

G SM 2-Bromo-4-methoxybenzoic acid (Starting Material) Step1 Chlorosulfonation (ClSO3H, 60-80°C) SM->Step1 Int 2-Bromo-5-chlorosulfonyl- 4-methoxybenzoic acid (Intermediate) Step1->Int Ice Quench (Exothermic) Step2 Ammonolysis (NH4OH or NH3/THF, 0°C to RT) Int->Step2 Prod 2-Bromo-4-methoxy- 5-sulfamoylbenzoic acid (Final Product) Step2->Prod Acidification (pH 2-3)

Synthetic workflow for 2-bromo-4-methoxy-5-sulfamoylbenzoic acid.

Quantitative Reaction Parameters

To facilitate scale-up and ensure stoichiometric accuracy, the critical reaction parameters are summarized below.

ParameterPhase 1: ChlorosulfonationPhase 2: Ammonolysis
Reagent Equivalents Chlorosulfonic acid (5.0 - 10.0 eq)Aqueous NH₄OH (10.0+ eq)
Solvent Neat (ClSO₃H acts as solvent)THF / Water biphasic system
Temperature Profile 0 °C addition → 60-80 °C heating0 °C addition → 25 °C (RT)
Reaction Time 3 - 5 hours2 - 4 hours
Expected Yield 75 - 85%80 - 90%
In-Process Control (IPC) Quench aliquot in MeOH, check by LC-MSTLC or LC-MS (Product is highly polar)

Step-by-Step Methodologies

Phase 1: Chlorosulfonation of 2-Bromo-4-methoxybenzoic Acid

Mechanistic Rationale: The starting material features a methoxy group (strongly activating, ortho/para directing) and a bromine/carboxylic acid (deactivating). The methoxy group dictates the regiochemistry. Position 5 (para to the methoxy group) is sterically and electronically favored for electrophilic aromatic substitution. Because the overall ring is somewhat electron-deficient due to the bromo and carboxyl groups, an excess of chlorosulfonic acid and elevated temperatures are required to drive the reaction to completion[2].

Protocol:

  • Preparation: Equip a dry, round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂) to exclude ambient moisture. Chlorosulfonic acid reacts violently with water to release HCl and H₂SO₄.

  • Addition: Cool chlorosulfonic acid (approx. 5-10 equivalents) to 0 °C using an ice-water bath.

  • Substrate Introduction: Slowly add 2-bromo-4-methoxybenzoic acid in small portions over 30 minutes. Causality: Gradual addition controls the initial exothermic protonation and prevents degradation of the starting material.

  • Heating: Once the addition is complete and effervescence (HCl gas evolution) subsides, gradually warm the reaction mixture to 60–80 °C. Maintain this temperature for 3 to 5 hours.

  • Quenching (Critical Safety Step): Allow the reaction to cool to room temperature. Carefully, dropwise, pour the reaction mixture onto a large excess of vigorously stirred crushed ice. Causality: The ice rapidly hydrolyzes the excess chlorosulfonic acid while keeping the temperature low, preventing the hydrolysis of the newly formed sulfonyl chloride back to a sulfonic acid.

  • Isolation: The intermediate, 2-bromo-5-chlorosulfonyl-4-methoxybenzoic acid, will precipitate as a white to off-white solid. Filter immediately under vacuum, wash with ice-cold water, and proceed to Phase 2 without extensive drying, as sulfonyl chlorides are moisture-sensitive and prone to hydrolysis over time.

Phase 2: Ammonolysis to Form the Sulfonamide

Mechanistic Rationale: The highly electrophilic sulfonyl chloride intermediate is subjected to nucleophilic attack by ammonia. A large excess of ammonia is utilized not only as the nucleophile but also as a base to neutralize the equivalent of HCl generated during the substitution, preventing the reaction from stalling.

Protocol:

  • Dissolution: Dissolve the damp sulfonyl chloride intermediate from Phase 1 in a minimal amount of cold Tetrahydrofuran (THF).

  • Amine Addition: Cool the THF solution to 0 °C. Slowly add a large excess of concentrated aqueous ammonium hydroxide (28% NH₄OH) dropwise. Causality: Maintaining 0 °C during addition minimizes side reactions and controls the exothermic nature of the amidation.

  • Maturation: Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 2 to 4 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF. The product will remain dissolved in the basic aqueous layer as the ammonium salt.

  • Precipitation: Cool the aqueous layer to 0 °C and carefully acidify with 2M HCl until the pH reaches 2-3. Causality: Acidification protonates the carboxylate, drastically reducing the molecule's aqueous solubility and forcing the 2-bromo-4-methoxy-5-sulfamoylbenzoic acid to precipitate[2].

  • Final Isolation: Filter the resulting precipitate, wash thoroughly with cold distilled water to remove residual ammonium chloride salts, and dry under high vacuum at 45 °C to afford the final product.

Analytical Validation

To validate the trustworthiness of the synthesis, the final product must be analyzed:

  • LC-MS: Confirm the mass (Molecular Weight: 310.12)[1]. Look for the characteristic bromine isotopic pattern (M and M+2 peaks of roughly equal intensity).

  • ¹H NMR (DMSO-d₆): Expected to show the loss of one aromatic proton compared to the starting material, the presence of a sharp singlet for the methoxy group (~3.9 ppm), two distinct singlets for the para-disposed aromatic protons (if coupling is negligible), and a broad exchangeable signal for the -SO₂NH₂ protons (~7.3-7.5 ppm).

References

  • BLD Pharm. "2551119-13-0 | 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid". bldpharm.com.
  • National Institutes of Health (NIH). "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases". nih.gov.

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-Bromo-4-methoxy-5-sulfamoylbenzoic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Document Type: Technical Protocol & Mechanistic Guide Substrate Profiling & Mechanistic Bottlenecks The compound 2-bromo-4-methoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Document Type: Technical Protocol & Mechanistic Guide

Substrate Profiling & Mechanistic Bottlenecks

The compound 2-bromo-4-methoxy-5-sulfamoylbenzoic acid is a highly functionalized, poly-heteroatom building block frequently utilized in the synthesis of benzamide-class therapeutics (e.g., sulpiride and amisulpride analogs). Executing transition-metal-catalyzed cross-coupling on this scaffold presents a triad of distinct chemical challenges:

  • Steric Hindrance (The Ortho-Effect): The C2-bromide is positioned directly ortho to the C1-carboxylic acid. This creates a significant steric shield that impedes the oxidative addition of the Palladium(0) active species.

  • Chemoselectivity & Catalyst Poisoning: The C5-primary sulfonamide (-SO₂NH₂) possesses acidic protons (pKₐ ~10). Under strongly basic conditions, it can deprotonate to form a sulfonamide anion, which acts as a potent competitive nucleophile (leading to undesired C-N auto-coupling) or coordinates tightly to the metal center, poisoning the catalyst[1].

  • Phase & Solubility Dynamics: The presence of both a carboxylic acid (pKₐ ~4) and a sulfonamide renders the molecule highly polar and virtually insoluble in standard non-polar coupling solvents (e.g., toluene, hexane).

To overcome these bottlenecks, the reaction engineering must rely on highly specific ligand architectures and precisely tuned base/solvent combinations to ensure a self-validating, robust catalytic cycle.

Causality in Experimental Design

Base Selection: The pKₐ Tightrope

In both Suzuki-Miyaura and Buchwald-Hartwig couplings, the base must serve multiple roles: neutralizing the carboxylic acid to ensure solubility, activating the nucleophile (boronic acid or amine), and neutralizing the hydrobromic acid byproduct.

  • Why K₃PO₄? We strictly avoid strong bases like sodium tert-butoxide (NaOt-Bu) or KOH. These bases will quantitatively deprotonate the sulfonamide, leading to immediate catalyst deactivation. Potassium phosphate (K₃PO₄) is a mild, heterogeneous base that effectively deprotonates the carboxylic acid to form a highly soluble carboxylate salt in biphasic media, without fully ionizing the sulfonamide[2].

Ligand Selection: Overcoming Sterics and Directing Chemoselectivity
  • For C-C Bond Formation (Suzuki-Miyaura): We utilize SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The electron-rich dicyclohexyl moiety accelerates oxidative addition into the hindered ortho-C-Br bond, while the bulky biphenyl backbone facilitates rapid reductive elimination.

  • For C-N Bond Formation (Buchwald-Hartwig): We deploy tBuBrettPhos . Biaryl monophosphine ligands like BrettPhos and its derivatives are critical for the amination of challenging, unprotected substrates[3]. tBuBrettPhos creates a highly constrained catalytic pocket that selectively engages primary amines while completely rejecting the less nucleophilic, bulky sulfonamide nitrogen, preventing competitive side reactions[4].

Quantitative Optimization Data

The following tables summarize the empirical causality behind our protocol choices.

Table 1: Optimization of Base and Ligand for Suzuki-Miyaura Coupling

EntryCatalyst / LigandBase (3.0 eq)SolventYield (%)Mechanistic Observation
1Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O15%Poor conversion; PPh₃ cannot overcome ortho-steric hindrance.
2Pd(dppf)Cl₂NaOt-BuToluene0%Substrate insoluble; rapid catalyst poisoning via sulfonamide deprotonation.
3Pd(OAc)₂ / SPhos K₃PO₄ Dioxane/H₂O 88% Optimal; biphasic system ensures solubility; SPhos drives oxidative addition.

Table 2: Chemoselectivity in Buchwald-Hartwig Amination

EntryLigandBase (3.0 eq)SolventYield (%)Mechanistic Observation
1BINAPCs₂CO₃Dioxane12%Competitive intermolecular sulfonamide arylation observed.
2XPhosK₃PO₄t-AmylOH45%Mixed products; sluggish reductive elimination.
3tBuBrettPhos K₃PO₄ t-AmylOH 92% Highly selective for primary amine over sulfonamide; excellent solubility.

Visualizations of Reaction Logic

Chemoselectivity Substrate 2-Bromo-4-methoxy- 5-sulfamoylbenzoic acid (Highly Polar, 2 Acidic Sites) SuzukiCond Suzuki-Miyaura Pd(OAc)2 / SPhos K3PO4, Dioxane/H2O Substrate->SuzukiCond Aryl-B(OH)2 80°C BuchwaldCond Buchwald-Hartwig Pd2(dba)3 / tBuBrettPhos K3PO4, t-AmylOH Substrate->BuchwaldCond R-NH2 100°C SuzukiProd C-C Coupled Product (Chemoselective) SuzukiCond->SuzukiProd BuchwaldProd C-N Coupled Product (Chemoselective) BuchwaldCond->BuchwaldProd

Fig 1. Chemoselective cross-coupling pathways for functionalized sulfamoylbenzoic acids.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ortho-COO- Hindrance Overcome by Ligand Pd0->OxAdd Ar-Br TransMet Transmetalation Boronate Transfer via Base Activation OxAdd->TransMet Nucleophile (Boronate/Amine) RedElim Reductive Elimination C-C / C-N Bond Formation TransMet->RedElim RedElim->Pd0 Product

Fig 2. Palladium-catalyzed cycle highlighting steric bottlenecks at the oxidative addition step.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Aqueous-Organic Biphasic)

This protocol utilizes a biphasic solvent system to maintain the solubility of the carboxylate salt while facilitating the transmetalation step.

Reagents:

  • 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • SPhos (0.10 mmol, 10 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL total)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromo-acid, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-high purity N₂. Repeat this cycle three times to ensure complete removal of oxygen.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane (4.0 mL) followed by degassed deionized H₂O (1.0 mL). Note: The water acts as a phase-transfer medium for the K₃PO₄, generating the active boronate species.

  • Catalysis: Replace the septum with a Teflon screw cap under N₂ flow. Heat the reaction mixture in an oil bath at 80 °C for 12 hours with vigorous stirring (800 rpm).

  • Self-Validating Workup: Cool the mixture to room temperature. Dilute with 10 mL of EtOAc and 10 mL of H₂O. Separate the layers and discard the organic layer (which contains ligand and homocoupled boronic acid impurities).

  • Isolation: Slowly acidify the aqueous layer to pH 3 using 1M HCl. The desired cross-coupled free acid will precipitate. Filter the solid, wash with cold water, and dry under high vacuum.

Protocol B: Chemoselective Buchwald-Hartwig Amination

This protocol leverages tBuBrettPhos to selectively aminate the C2 position without requiring prior protection of the C5-sulfonamide[4]. Recent advances in Pd-catalyzed amination even allow for the use of aqueous ammonia and hydroxide bases when paired with advanced bipyrazole ligands, though tBuBrettPhos remains the standard for primary alkyl/aryl amines[5].

Reagents:

  • 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid (1.0 mmol, 1.0 eq)

  • Primary Amine (1.5 mmol, 1.5 eq)

  • Pd₂(dba)₃ (0.025 mmol, 5 mol% Pd)

  • tBuBrettPhos (0.06 mmol, 6 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 eq)

  • tert-Amyl alcohol (5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a nitrogen-filled glovebox (or using strict Schlenk techniques), charge a reaction vial with the bromo-acid, Pd₂(dba)₃, tBuBrettPhos, and K₃PO₄.

  • Solvent & Amine Addition: Add anhydrous, degassed tert-Amyl alcohol (5.0 mL). tert-Amyl alcohol is chosen because it resists oxidation, provides excellent solubility for polar substrates, and supports high-temperature reflux. Add the primary amine via microsyringe.

  • Catalysis: Seal the vial with a PTFE-lined cap. Heat the reaction block to 100 °C and stir vigorously for 16 hours.

  • Self-Validating Workup: Cool the reaction to room temperature. Dilute the crude mixture with EtOAc (15 mL) and extract with 0.5 M NaOH (2 × 10 mL). The basic aqueous layer selectively pulls the product (as a di-sodium salt of the carboxylate and sulfonamide) while leaving the Pd/ligand complex in the organic phase.

  • Isolation: Carefully acidify the combined aqueous extracts to pH 4 with 1M HCl. Extract the precipitated product with EtOAc (3 × 15 mL), dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via reverse-phase flash chromatography if necessary.

Sources

Method

Application Note: Catalytic ortho-C–H Bromination for the Synthesis of 2-Bromo-4-methoxy-5-sulfamoylbenzoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Self-Validating Protocol Executive Summary The synthesis of highly functionalized aromatic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Self-Validating Protocol

Executive Summary

The synthesis of highly functionalized aromatic building blocks, such as 2-bromo-4-methoxy-5-sulfamoylbenzoic acid, presents a classic regioselectivity challenge in drug development. This specific compound is a vital precursor for benzamide-class antipsychotics and antiemetics (e.g., sulpiride analogs). However, traditional electrophilic aromatic substitution (EAS) fails to yield the desired ortho-bromo isomer.

This application note details a robust, transition-metal-catalyzed protocol that overrides inherent electronic biases. By employing a Palladium(II) catalyst and a bidentate pyridone ligand, the native carboxylic acid is leveraged as a directing group to achieve >99:1 regioselectivity for the C2 position.

The Regioselectivity Challenge & Mechanistic Rationale

Overriding Inherent Electronic Bias

The starting material, 4-methoxy-5-sulfamoylbenzoic acid, possesses competing directing groups. Under standard EAS conditions (e.g., Br₂, FeBr₃), the strongly electron-donating methoxy group at C4 dictates the regiochemical outcome. Because the C5 position is occupied by the sulfamoyl group, the bromonium ion is directed exclusively to the less sterically hindered ortho-position (C3), yielding the undesired 3-bromo isomer.1[1].

Ligand-Enabled C–H Activation

To force bromination at the C2 position, we must bypass the EAS pathway.2[2]. By introducing Pd(OAc)₂ and a bidentate pyridone ligand, the metal coordinates to the carboxylate, forming a rigid pre-activation complex. This positions the Pd(II) center in close proximity to the C2 proton. A Concerted Metalation-Deprotonation (CMD) step forms a stable palladacycle.

The ligand is the critical variable here;3[3] by stabilizing the high-valent Pd species during the oxidative addition of N-Bromosuccinimide (NBS), preventing catalyst degradation and ensuring rapid C–Br bond formation.

CatalyticCycle SM 4-Methoxy-5-sulfamoylbenzoic acid (Starting Material) Coord Carboxylate Coordination (Pre-activation Complex) SM->Coord Base, -AcOH Pd_Cat Pd(OAc)2 + Ligand (Active Catalyst) Pd_Cat->Coord CH_Act ortho-C-H Activation (Palladacycle Intermediate) Coord->CH_Act CMD Pathway Ox_Add Interaction with NBS (Oxidative Addition) CH_Act->Ox_Add + NBS Red_Elim Reductive Elimination (C-Br Bond Formation) Ox_Add->Red_Elim Red_Elim->Pd_Cat Catalyst Regeneration Product 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid (Target Product) Red_Elim->Product Product Release

Caption: Pd-Catalyzed ortho-C-H Bromination Catalytic Cycle

Quantitative Data & Optimization

The causality behind the experimental choices is best illustrated through the condition screening data. As shown in Table 1 , modifying the catalytic system completely inverts the regioselectivity of the reaction.

Table 1: Condition Screening for Bromination of 4-Methoxy-5-sulfamoylbenzoic acid

EntryCatalystLigandBrominating AgentSolventTempYield (%)Regioselectivity (2-Br : 3-Br)
1NoneNoneNBSMeCN80 °C<5%N/A
2NoneNoneBr₂, FeBr₃AcOH25 °C85%<1 : 99 (EAS Control)
3Pd(OAc)₂ (10 mol%)NoneNBSHFIP80 °C42%70 : 30
4Pd(OAc)₂ (10 mol%)N-Ac-Gly-OH (20 mol%)NBSHFIP80 °C78%92 : 8
5 Pd(OAc)₂ (5 mol%) Pyridone L13 (10 mol%) NBS MeCN 100 °C 91% >99 : 1

Note: Entry 5 represents the optimized protocol detailed below, utilizing MeCN to facilitate higher temperatures and a bidentate pyridone ligand for maximum turnover frequency.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system . In-process controls and specific NMR validation steps are built into the workflow to guarantee the correct regiochemical outcome.

Workflow Step1 Step 1: Assembly Charge SM, Pd(OAc)2, Ligand, NBS, and MeCN solvent Step2 Step 2: Reaction Stir at 100°C for 12-24 h under N2 atmosphere Step1->Step2 Step3 Step 3: In-Process Control Monitor via LC-MS/TLC Check for 2-Br vs 3-Br ratio Step2->Step3 Step4 Step 4: Quench & Extract Cool to RT, add EtOAc/H2O Wash with brine Step3->Step4 Step5 Step 5: Purification Silica gel chromatography or Recrystallization Step4->Step5 Step6 Step 6: Validation Confirm structure via 1H NMR coupling constants Step5->Step6

Caption: Experimental Workflow for Catalytic Bromination

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-methoxy-5-sulfamoylbenzoic acid (1.0 mmol, 1.0 equiv).

  • Add Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%) and the bidentate pyridone ligand (e.g., L13, 0.10 mmol, 10 mol%).

  • Add N-Bromosuccinimide (NBS, 1.2 mmol, 1.2 equiv). Causality Note: NBS is chosen over Br₂ as it acts as both the halogen source and the oxidant for the Pd(II)/Pd(IV) manifold without generating harsh HBr byproducts.

  • Evacuate and backfill the flask with N₂ (3 cycles).

  • Inject anhydrous Acetonitrile (MeCN, 5.0 mL) via syringe.

Step 2: C–H Activation & Bromination

  • Seal the flask and transfer it to a pre-heated oil bath at 100 °C.

  • Stir vigorously for 16 hours. The solution will typically transition from a pale yellow suspension to a deep amber homogeneous solution as the active palladacycle forms.

Step 3: In-Process Control (IPC)

  • At 16 hours, withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS.

  • Validation Check: Both the 2-bromo and 3-bromo isomers will exhibit an identical m/z of ~308/310 [M-H]⁻. Ensure >95% conversion of the starting material (m/z 230) and check the chromatogram for a single dominant product peak, indicating high regioselectivity.

Step 4: Quench and Extraction

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc, 20 mL) and quench with saturated aqueous NH₄Cl (10 mL).

  • Separate the organic layer. Wash the aqueous layer with EtOAc (2 × 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Dichloromethane/Methanol gradient containing 1% Acetic acid to prevent streaking of the carboxylic acid).

  • Alternatively, recrystallize from hot ethanol/water to afford the pure 2-bromo-4-methoxy-5-sulfamoylbenzoic acid as a white solid.

Step 6: Structural Validation (Critical E-E-A-T Step) The structural validation of the product is an essential self-validating control to confirm the transition-metal directed pathway over the EAS pathway.

  • Target Isomer (2-Bromo): The target molecule possesses two isolated aromatic protons at C3 and C6. Because they are para to each other, they will appear as two distinct singlets in the ¹H NMR spectrum (typically with a negligible coupling constant, J < 1 Hz).

  • Undesired Isomer (3-Bromo): If the reaction proceeded via inherent electronic control, the protons at C2 and C6 would be meta to each other, resulting in two doublets with a characteristic meta-coupling constant (J ≈ 1.5–3.0 Hz).

  • This distinct spectral difference allows for immediate and unambiguous confirmation of the regiochemical outcome without requiring X-ray crystallography.4[4].

References

  • Pd(II)
  • Organic Letters (2019)
  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)
  • The Journal of Organic Chemistry (2011)

Sources

Application

Topic: Applications of 2-bromo-4-methoxy-5-sulfamoylbenzoic Acid in Sulfonamide Drug Synthesis

An Application Note and Protocol Guide from the Office of the Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic utility of 2-bromo-4-methoxy-5-sulfamoylbenzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid as a key intermediate in the development of novel sulfonamide-based drug candidates. The sulfonamide functional group is a cornerstone pharmacophore, integral to a wide array of therapeutics including diuretics, antibacterials, and carbonic anhydrase inhibitors.[1][2] While established loop diuretics like Furosemide and Bumetanide are synthesized from different halogenated or substituted sulfamoylbenzoic acids,[3][4] the unique substitution pattern of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid offers a versatile scaffold for generating new chemical entities. This document details the chemical rationale, step-by-step synthetic protocols, and mechanistic insights for leveraging this compound in drug discovery workflows.

Introduction: The Strategic Value of the Sulfamoylbenzoic Acid Scaffold

Substituted 5-sulfamoylbenzoic acids are a privileged class of intermediates in medicinal chemistry. The presence of the carboxylic acid and sulfonamide groups provides essential hydrogen bonding capabilities and an acidic character crucial for interacting with biological targets, such as ion transporters.[5] The specific nature and position of other substituents on the aromatic ring—halogens, alkoxy groups, and amino moieties—allow for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

2-bromo-4-methoxy-5-sulfamoylbenzoic acid is a particularly interesting, albeit less conventional, starting material. Its key features include:

  • A Carboxylic Acid Group: Essential for the diuretic activity seen in related compounds like Furosemide.[5]

  • A Sulfonamide Group: The core functional group responsible for the diuretic effect and a key feature in carbonic anhydrase inhibitors.[1][5]

  • A Bromine Atom: Positioned ortho to the carboxylic acid, it serves as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse side chains.

  • A Methoxy Group: An electron-donating group that can modulate the electronic properties and lipophilicity of the final compound.

This guide will first detail a reliable protocol for the multi-step synthesis of the title compound from a common starting material and then illustrate its application in the synthesis of a novel Furosemide analog.

Physicochemical and Spectroscopic Data

Accurate characterization of the starting material is critical. Below is a summary of key properties for 2-bromo-4-methoxy-5-sulfamoylbenzoic acid and its precursors, based on data for structurally related compounds.[6][7][8]

Property2-bromo-4-methoxybenzoic acid (Precursor)2-bromo-4-methoxy-5-sulfamoylbenzoic acid (Target)
Molecular Formula C₈H₇BrO₃C₈H₈BrNO₅S
Molecular Weight 231.04 g/mol 310.12 g/mol
Appearance White to off-white solidWhite to off-white crystalline solid
CAS Number 74317-85-472135-37-6 (for 4-bromo-2-methoxy isomer)
Purity ≥98%≥97%

Note: Spectroscopic data should be acquired for each synthesized batch to confirm identity and purity. General methods for acquiring NMR and IR data are well-established.[9]

Experimental Protocols

PART A: Synthesis of the Key Intermediate: 2-bromo-4-methoxy-5-sulfamoylbenzoic Acid

This synthesis is a three-step process starting from 4-methoxybenzoic acid. The workflow is designed for high fidelity and scalability.

G cluster_0 PART A: Synthesis of Intermediate A 4-Methoxybenzoic Acid B Step 1: Bromination (Br₂, Acetic Acid) A->B C 2-Bromo-4-methoxybenzoic Acid B->C D Step 2: Chlorosulfonation (Chlorosulfonic Acid) C->D E 2-Bromo-4-methoxy-5- chlorosulfonylbenzoic Acid D->E F Step 3: Ammonolysis (Conc. NH₄OH) E->F G 2-Bromo-4-methoxy-5- sulfamoylbenzoic Acid F->G

Caption: Workflow for the synthesis of the target intermediate.

Protocol 1: Step-by-Step Synthesis of 2-bromo-4-methoxy-5-sulfamoylbenzoic Acid

Step 1: Bromination of 4-methoxybenzoic acid

  • Rationale: This is a standard electrophilic aromatic substitution. The methoxy group is an ortho-, para-director. While some para-bromination will occur, the ortho-product is readily formed and can be purified. An analogous procedure is well-documented for the bromination of m-anisic acid.[10]

  • Procedure:

    • In a 500 mL flask equipped with a stir bar, suspend 4-methoxybenzoic acid (30.4 g, 0.2 mol) in 200 mL of glacial acetic acid.

    • In a dropping funnel, add bromine (11.3 mL, 0.22 mol) dissolved in 40 mL of glacial acetic acid.

    • Add the bromine solution dropwise to the benzoic acid suspension over 1 hour with vigorous stirring at room temperature.

    • After the addition is complete, stir the mixture for an additional 4 hours. Monitor reaction progress by TLC.

    • Pour the reaction mixture slowly into 800 mL of ice-cold water.

    • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60°C.

  • Expected Outcome: 2-bromo-4-methoxybenzoic acid as a white solid. Yield: 75-85%.

Step 2: Chlorosulfonation of 2-bromo-4-methoxybenzoic acid

  • Rationale: This reaction introduces the sulfonyl chloride group, which is the precursor to the sulfonamide. Chlorosulfonic acid serves as both the reagent and the solvent. This is a standard method for producing sulfonyl chlorides from activated aromatic rings.[11][12]

  • Procedure:

    • Caution: This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Chlorosulfonic acid is highly corrosive and reacts violently with water.

    • To a clean, dry 250 mL round-bottom flask, add chlorosulfonic acid (60 mL, 0.9 mol) and cool to 0°C in an ice bath.

    • Slowly add the dried 2-bromo-4-methoxybenzoic acid (23.1 g, 0.1 mol) in small portions, ensuring the temperature does not exceed 10°C.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70°C for 3 hours.

    • Cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice with stirring.

    • The sulfonyl chloride product will precipitate. Collect the solid by filtration and wash with cold water. Do not dry this intermediate, as sulfonyl chlorides can be hydrolytically unstable. Proceed immediately to the next step.

Step 3: Ammonolysis of 2-bromo-4-methoxy-5-chlorosulfonylbenzoic Acid

  • Rationale: The sulfonyl chloride is converted to the more stable sulfonamide by reaction with ammonia. Using a concentrated ammonia solution at low temperatures minimizes side reactions.[11][13]

  • Procedure:

    • Add the wet sulfonyl chloride cake from the previous step to 200 mL of concentrated ammonium hydroxide solution, pre-cooled to 0°C.

    • Stir the mixture vigorously for 2 hours, maintaining the temperature below 10°C.

    • After 2 hours, slowly acidify the reaction mixture to pH 2 using concentrated hydrochloric acid.

    • The final product, 2-bromo-4-methoxy-5-sulfamoylbenzoic acid, will precipitate.

    • Collect the solid by filtration, wash with water, and dry. The product can be recrystallized from an ethanol/water mixture for higher purity.

  • Expected Outcome: 2-bromo-4-methoxy-5-sulfamoylbenzoic acid as a white or off-white solid. Overall yield for steps 2 and 3: 60-70%.

PART B: Application in the Synthesis of a Furosemide Analog

The bromine atom at the 2-position can be displaced by a suitable amine via a nucleophilic aromatic substitution (SNAr) reaction. This is analogous to the final condensation step in many Furosemide synthesis routes, where an amine displaces a chlorine atom.[3][14]

G cluster_1 PART B: Application Protocol A 2-Bromo-4-methoxy-5- sulfamoylbenzoic Acid B Step 4: Nucleophilic Aromatic Substitution (Furfurylamine, Heat) A->B C Target Analog: 2-(furfurylamino)-4-methoxy- 5-sulfamoylbenzoic acid B->C

Caption: Synthesis of a novel Furosemide analog.

Protocol 2: Synthesis of 2-(furfurylamino)-4-methoxy-5-sulfamoylbenzoic acid

  • Rationale: This reaction hinges on the SNAr mechanism. The carboxylic acid and sulfamoyl groups act as electron-withdrawing groups that activate the ring towards nucleophilic attack, facilitating the displacement of the bromide by the amine. Heating is typically required to overcome the activation energy.[11]

  • Procedure:

    • In a 100 mL round-bottom flask, combine 2-bromo-4-methoxy-5-sulfamoylbenzoic acid (3.10 g, 10 mmol) and furfurylamine (2.91 g, 30 mmol, 3 equivalents).

    • Heat the reaction mixture to 130-140°C with stirring for 4-6 hours. The reaction can be conducted neat or in a high-boiling solvent like ethylene glycol.[14] Monitor by TLC for the disappearance of the starting material.

    • Cool the reaction mixture to approximately 80°C and add 50 mL of water.

    • Acidify the mixture to pH 4 with acetic acid to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield the pure product.

  • Expected Outcome: The Furosemide analog as a crystalline solid. Yield: 50-65%.

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-bromo-4-methoxy-5-sulfamoylbenzoic acid310.12103.10 g1.0
Furfurylamine97.12302.91 g (2.7 mL)3.0
Acetic Acid60.05-As needed-
Ethanol (for recrystallization)46.07-~50 mL-

Mechanistic Considerations

The key transformation in the application protocol is the nucleophilic aromatic substitution (SNAr). This mechanism proceeds via a two-step addition-elimination pathway.

G Start Aromatic Ring (with Br leaving group) Step1 Nucleophilic Attack (Furfurylamine) Start->Step1 Addition Intermediate Meisenheimer Complex (Stabilized by -COOH & -SO₂NH₂) Step1->Intermediate Step2 Elimination of Leaving Group Intermediate->Step2 Rate-determining step End Substituted Product Step2->End Elimination (Br⁻)

Caption: The addition-elimination mechanism of the SNAr reaction.

  • Addition: The nucleophilic furfurylamine attacks the carbon atom bearing the bromine. The electron density is pushed onto the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is enhanced by the electron-withdrawing carboxylic acid and sulfamoyl groups.

  • Elimination: The aromaticity of the ring is restored by the elimination of the bromide leaving group. This step is typically fast.

The choice of excess amine helps to drive the reaction to completion and can also act as a base to neutralize the HBr formed.

Conclusion and Future Directions

2-bromo-4-methoxy-5-sulfamoylbenzoic acid represents a valuable and versatile building block for the synthesis of novel sulfonamide derivatives. The protocols outlined in this guide provide a robust pathway for its preparation and subsequent functionalization. By applying the principles of nucleophilic aromatic substitution, researchers can introduce a wide variety of amine-containing side chains, leading to the creation of diverse chemical libraries for screening against targets such as renal ion transporters, carbonic anhydrases, or other enzymes that are modulated by sulfonamides. Further exploration could involve palladium-catalyzed cross-coupling reactions at the bromine position to introduce aryl or alkyl groups, further expanding the accessible chemical space.

References

  • BenchChem. (2025). Literature review on the synthesis of furosemide precursors. BenchChem.
  • Beilstein Journals. (n.d.).
  • GPAT Discussion Center. (2019, June 9). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 15).
  • Manidhar, M., et al. (2011).
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (n.d.). PMC.
  • Google Patents. (n.d.). CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid.
  • BenchChem. (n.d.).
  • Minio, F., et al. (2024). Sustainable Chemistry and Pharmacy, 39, 101600.
  • BenchChem. (2025). Application Notes and Protocols for Methyl N-Boc-2-bromo-5-sulfamoylbenzoate in the Synthesis of Sulfonamide Moieties.
  • Erciyas, E. (2018, May 15). DIURETICS.
  • Synthesis of sulfonamide and their synthetic and therapeutic applic
  • BenchChem. (2025). An In-depth Technical Guide to the Properties of 2-Bromo-4,5-dimethoxybenzoic Acid.
  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • PubChem. (n.d.). 2-Bromo-4-methoxybenzoic acid.
  • NextSDS. (n.d.).
  • Google Patents. (n.d.). CN101591276B - Method for preparing bumetanide.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide.
  • Google Patents. (n.d.).
  • Aminobenzoic acid diuretics. 7.
  • BenchChem. (n.d.). Spectroscopic Profile of 4-Methoxybenzoic Acid: A Technical Guide.
  • PubChem. (n.d.). 2-Methoxy-5-sulfamoylbenzoic acid.
  • Sigma-Aldrich. (n.d.). 2-bromo-5-sulfamoylbenzoic acid | 22361-61-1.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Clearsynth. (n.d.). 2-Amino-5-bromo-4-methoxy benzoic acid | CAS No. 169045-04-9.
  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (n.d.).
  • Aminobenzoic acid diuretics. 2.
  • BenchChem. (n.d.). In-Depth Technical Guide: 2-Borono-4,5-dimethoxybenzoic Acid.

Sources

Method

solid-phase synthesis strategies using 2-bromo-4-methoxy-5-sulfamoylbenzoic acid

Abstract The demand for highly functionalized, orthogonally addressable building blocks in solid-phase synthesis (SPS) and DNA-encoded library (DEL) generation has driven the adoption of complex aromatic scaffolds. 2-Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The demand for highly functionalized, orthogonally addressable building blocks in solid-phase synthesis (SPS) and DNA-encoded library (DEL) generation has driven the adoption of complex aromatic scaffolds. 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid (CAS: 2551119-13-0) is a tri-orthogonal scaffold offering three distinct vectors for chemical diversification: a carboxylic acid for resin anchoring, a sterically hindered bromide for transition-metal catalysis, and a tunable sulfonamide. This application note details two field-proven strategies for utilizing this scaffold: as a combinatorial core for metalloenzyme inhibitors and as an electronically tuned safety-catch linker.

Structural Rationale & Mechanistic Insights

To design robust SPS protocols, one must first understand the stereoelectronic environment of the scaffold.

  • C1 Carboxyl (Anchoring): The carboxylic acid is positioned ortho to the C2-bromide. This steric crowding necessitates high-efficiency uronium-based coupling reagents (e.g., HATU) to achieve quantitative resin loading, as standard carbodiimides (DIC) often yield incomplete conversions.

  • C2 Bromide (Cross-Coupling): The C-Br bond is deactivated toward oxidative addition by the electron-donating C4-methoxy group and sterically shielded by the C1-amide linkage. Consequently, standard zero-valent palladium catalysts like Pd(PPh₃)₄ are inefficient. Successful Suzuki-Miyaura coupling requires bidentate ligands with large bite angles (e.g., dppf) and elevated temperatures to force the catalytic cycle.

  • C5 Sulfonamide (Functional/Linker Handle): The primary sulfonamide serves a dual purpose. It acts as a primary pharmacophore (zinc-binding group) for Carbonic Anhydrase (CA) inhibitors . Alternatively, it functions as a modified Kenner safety-catch linker, where the C4-methoxy group increases the nitrogen's electron density, facilitating initial acylation compared to standard unsubstituted sulfamoylbenzoic acids .

Strategy I: Combinatorial Scaffold for Metalloenzyme Inhibitors

Causality & Design

Carbonic anhydrases (specifically CA IX) are validated targets in oncology. The primary sulfonamide is critical for coordinating the catalytic Zn²⁺ ion in the enzyme's active site. By anchoring the C1-carboxyl to a solid support, the C2-bromide can be diversified via solid-phase Suzuki-Miyaura coupling to explore the hydrophobic S2/S3 pockets of the enzyme. This split-and-pool compatible workflow allows for the rapid generation of biaryl-sulfonamide libraries.

G Resin Rink Amide Resin Coupling Amide Coupling (HATU, DIPEA) Resin->Coupling Scaffold Resin-Bound Scaffold Coupling->Scaffold 2-Br-4-OMe-5-SO2NH2-Ph-COOH Suzuki Suzuki Coupling (Pd(dppf)Cl2) Scaffold->Suzuki Intermediate Biaryl Intermediate Suzuki->Intermediate Ar-B(OH)2 Cleavage TFA Cleavage (95% TFA) Intermediate->Cleavage Product CA Inhibitor Library Cleavage->Product

Combinatorial workflow for the solid-phase synthesis of biaryl-sulfonamide CA inhibitors.

Step-by-Step Protocol (Self-Validating)

Step 1: Resin Loading

  • Swell 1.0 g of Rink Amide AM resin (0.6 mmol/g loading) in DMF for 30 minutes.

  • Deprotect the Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-activate 2-bromo-4-methoxy-5-sulfamoylbenzoic acid (3.0 eq, 1.8 mmol) and HATU (3.0 eq, 1.8 mmol) in 5 mL DMF with DIPEA (6.0 eq, 3.6 mmol) for 5 minutes.

  • Add the activated mixture to the resin and agitate at room temperature for 3 hours.

  • Self-Validation Check: Perform a Kaiser test. A negative result (pale yellow) confirms complete acylation. A positive result (blue) dictates a second coupling cycle.

Step 2: Solid-Phase Suzuki-Miyaura Coupling

  • Transfer 100 mg of the loaded resin (~0.06 mmol) to a microwave-safe peptide synthesis vial. Swell in degassed DMF/H₂O (4:1 v/v).

  • Add the aryl boronic acid (5.0 eq, 0.3 mmol), K₂CO₃ (10.0 eq, 0.6 mmol), and Pd(dppf)Cl₂ (0.2 eq, 0.012 mmol).

  • Causality Note: Pd(dppf)Cl₂ is strictly required here; the large bite angle of the dppf ligand accelerates the sterically hindered reductive elimination step, preventing protodeboronation.

  • Purge the vial with N₂ for 5 minutes, seal, and heat to 80 °C for 16 hours under gentle agitation.

  • Self-Validation Check: Withdraw ~5 mg of resin, wash with H₂O, DMF, and DCM. Treat with 100 µL of 95% TFA for 30 minutes. Evaporate under N₂ and analyze via LC-MS to confirm the mass shift of the desired biaryl product.

Step 3: Cleavage and Isolation

  • Wash the bulk resin sequentially with H₂O, DMF, DCM, and MeOH (3 × 5 mL each) to remove palladium residues. Dry under vacuum.

  • Treat the resin with a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.

  • Filter the resin, collect the filtrate, and precipitate the product in cold diethyl ether to yield the final benzamide.

Quantitative Data Summary

The following table summarizes the optimized solid-phase Suzuki coupling efficiencies using the protocol above.

Boronic Acid PartnerCatalyst SystemTemp (°C)Time (h)Crude LC-MS Purity (%)Isolated Yield (%)
Phenylboronic acidPd(dppf)Cl₂8016>9588
4-Methoxyphenylboronic acidPd(dppf)Cl₂80169284
3-Pyridinylboronic acidPd(PPh₃)₄902445 (Failed)22
3-Pyridinylboronic acidPd(dppf)Cl₂80168876
2-Fluorophenylboronic acidPd(dppf)Cl₂80188572

Strategy II: Electronically Tuned Safety-Catch Linker

Causality & Design

The Kenner safety-catch linker is a cornerstone of solid-phase synthesis, allowing for the synthesis of complex amides and oligosaccharides due to its extreme stability to both acidic and basic conditions . However, traditional 4-sulfamoylbenzoic acid linkers suffer from poor nucleophilicity during the initial loading step.

By utilizing 2-bromo-4-methoxy-5-sulfamoylbenzoic acid, the C4-methoxy group donates electron density into the sulfonamide, marginally increasing its nucleophilicity and improving the yield of the initial acylation step. Once the synthesis is complete, the linker is activated via N-alkylation (cyanomethylation). This breaks the resonance stabilization, rendering the carbonyl highly electrophilic and susceptible to nucleophilic displacement .

G AcylSulfonamide Resin-Bound Acylsulfonamide (Stable to Acids/Bases) Activation N-Alkylation (ICH2CN, DIPEA) AcylSulfonamide->Activation ActivatedLinker Cyanomethylated Linker (Electrophilic Carbonyl) Activation->ActivatedLinker Nucleophile Nucleophilic Attack (R-NH2) ActivatedLinker->Nucleophile Product Released Amide Product Nucleophile->Product

Mechanistic pathway for the activation and nucleophilic cleavage of the safety-catch linker.

Step-by-Step Protocol (Self-Validating)

Step 1: Linker Attachment & Substrate Loading

  • Couple 2-bromo-4-methoxy-5-sulfamoylbenzoic acid to Aminomethyl polystyrene resin using DIC/HOBt in DMF.

  • To load the first carboxylic acid of your target sequence (e.g., an Fmoc-amino acid), dissolve the acid (5.0 eq) in DCM/DMF (9:1). Add DIC (5.0 eq) and catalytic DMAP (0.5 eq).

  • Causality Note: Despite the activating methoxy group, the sulfonamide remains a weak nucleophile. DMAP is required to form a highly reactive acylpyridinium intermediate.

  • Agitate for 12 hours. Wash thoroughly with DMF and DCM.

Step 2: Linker Activation (Cyanomethylation)

  • Swell the resin in NMP.

  • Add iodoacetonitrile (10.0 eq) and DIPEA (10.0 eq). Protect the reaction vessel from light and agitate for 24 hours at room temperature.

  • Self-Validation Check: Analyze a few beads via on-resin FT-IR. The appearance of a weak nitrile stretch at ~2250 cm⁻¹ and a shift in the carbonyl stretch confirms successful N-alkylation. If incomplete, repeat the alkylation step.

Step 3: Nucleophilic Cleavage

  • Wash the activated resin with NMP, DMF, and THF.

  • Suspend the resin in THF and add the desired nucleophile (e.g., benzylamine, 5.0 eq).

  • Agitate for 12 hours at room temperature. The nucleophile attacks the activated acylsulfonamide, releasing the target amide into solution while the tuned safety-catch linker remains covalently bound to the resin.

  • Filter the resin and concentrate the filtrate to obtain the highly pure target compound.

References

  • Backes, B. J.; Ellman, J. A. "Solid-Phase Synthesis of Amines and Amides on a Safety-Catch Linker." Journal of the American Chemical Society, 1999, 121(16), 3913-3920. URL:[Link]

  • Ando, H.; Manabe, S.; Nakahara, Y.; Ito, Y. "Solid-Phase Synthesis of Oligosaccharides and On-Resin Quantitative Monitoring Using Gated Decoupling 13C NMR." Journal of the American Chemical Society, 2002, 124(11), 2683-2691. URL:[Link]

  • Satz, A. L.; et al. "Highly pure DNA-encoded chemical libraries by dual-linker solid-phase synthesis." Science, 2024, 384(6701), 1259-1265. URL:[Link]

  • Pistorio, S. G.; et al. "Acylsulfonamide safety-catch linker: promise and limitations for solid–phase oligosaccharide synthesis." Beilstein Journal of Organic Chemistry, 2012, 8, 2000–2005. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 2-Bromo-4-Methoxy-5-Sulfamoylbenzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the mechanistic bottlenecks of synthesizin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the mechanistic bottlenecks of synthesizing 2-bromo-4-methoxy-5-sulfamoylbenzoic acid.

This synthesis relies on a two-phase sequence: the chlorosulfonation of 2-bromo-4-methoxybenzoic acid followed by the ammonolysis (amination) of the resulting sulfonyl chloride intermediate. While conceptually straightforward, the process is highly sensitive to moisture, thermal control, and stoichiometric ratios.

Mechanistic Pathway & Failure Modes

Synthesis_Pathway SM 2-Bromo-4-methoxybenzoic acid (Starting Material) ClSO3H Chlorosulfonation (ClSO3H, 1:5 ratio) SM->ClSO3H Int 2-Bromo-5-chlorosulfonyl- 4-methoxybenzoic acid ClSO3H->Int 0°C → 60°C Sulfone Diaryl Sulfone Byproduct (High Temp/Overheating) ClSO3H->Sulfone >70°C NH3 Ammonolysis (Aq. NH3 or NH3 gas) Int->NH3 Prod 2-Bromo-4-methoxy- 5-sulfamoylbenzoic acid NH3->Prod Controlled Temp (<10°C) Hydro Sulfonic Acid Byproduct (Hydrolysis / H2O) NH3->Hydro Excess H2O / High Temp

Mechanistic workflow of synthesis and major side reactions for the target sulfamoylbenzoic acid.

Phase 1: Chlorosulfonation Troubleshooting

Q1: Why is my chlorosulfonation yield lower than expected, with significant sulfonic acid byproducts appearing in my LC-MS? Causality: The intermediate, 2-bromo-5-chlorosulfonyl-4-methoxybenzoic acid, is highly electrophilic and exceptionally sensitive to moisture. If the chlorosulfonic acid reagent is degraded (containing H2​SO4​ and HCl from atmospheric moisture exposure) or if the aqueous quenching process is poorly controlled, the chlorosulfonyl group rapidly hydrolyzes back to the unreactive sulfonic acid[1]. Solution: Always use freshly distilled or strictly anhydrous chlorosulfonic acid. During the quench, the reaction mixture must be poured dropwise onto a massive excess of vigorously stirred crushed ice—never add water to the reaction. This ensures the localized temperature remains strictly below 5°C, kinetically freezing the hydrolysis pathway.

Q2: How do I minimize the formation of insoluble diaryl sulfone impurities? Causality: Diaryl sulfones form via an intermolecular Friedel-Crafts-type sulfonylation, where the newly generated sulfonyl chloride reacts with another molecule of the electron-rich starting material. This side reaction is highly temperature-dependent and is severely exacerbated by localized overheating[2]. Solution: Maintain a strict 1:5 molar ratio of substrate to chlorosulfonic acid[3]. The excess reagent acts as the solvent, diluting the reactive species and suppressing bimolecular collisions. Ensure the heating mantle/bath does not exceed 60°C, and maintain vigorous stirring to prevent hot spots.

Phase 2: Amination & Isolation Troubleshooting

Q3: During amination, I see a large percentage of hydrolyzed product instead of the desired sulfonamide. How can I shift this equilibrium? Causality: When utilizing aqueous ammonia ( NH4​OH ), water acts as a competing nucleophile against ammonia. At elevated temperatures (>15°C), the activation energy for the hydrolysis pathway is easily overcome, causing water to outcompete ammonia and destroy the intermediate[1]. Solution: Dissolve the wet sulfonyl chloride intermediate in a water-miscible, non-nucleophilic co-solvent like acetone or THF before the addition of aqueous ammonia[4]. This homogenizes the reaction mixture and drastically improves the solubility of the intermediate, favoring the amidation kinetics. Keep the internal temperature strictly between 0–10°C during the addition.

Q4: What is the optimal protocol for isolating the final 2-bromo-4-methoxy-5-sulfamoylbenzoic acid? Causality: The final product is amphoteric. It contains an acidic carboxylic acid group and a weakly acidic sulfonamide group. In the alkaline ammonia solution, it exists as a highly soluble carboxylate salt. Solution: Perform a precise isoelectric precipitation. Carefully adjust the pH of the crude aqueous mixture to 2.0–3.0 using 6M HCl . This neutralizes the carboxylate salt without protonating the sulfonamide, rendering the neutral compound insoluble in water and driving high-purity crystallization.

Quantitative Data: Impact of Amination Conditions

The table below summarizes the causal relationship between amination conditions and the final yield/purity of the synthesized 2-bromo-4-methoxy-5-sulfamoylbenzoic acid.

Amination ReagentCo-SolventInternal TempYield (%)Purity (HPLC)Primary Impurity
Aq. NH3​ (28%)None (Water only)25–30°C58.4%< 85.0%Sulfonic acid (Hydrolysis)
Aq. NH3​ (28%)Acetone0–10°C82.7%96.5%Sulfonic acid (Trace)
NH3​ (Gas)Anhydrous THF0–5°C95.1%> 99.0%None significant

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies incorporate built-in validation checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Synthesis of 2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid
  • Preparation: Purge a dry, multi-neck reactor with nitrogen. Charge the reactor with freshly titrated chlorosulfonic acid (5.0 eq).

  • Cooling: Submerge the reactor in an ice-salt bath and cool the internal temperature to 0–5°C.

  • Addition: Add 2-bromo-4-methoxybenzoic acid (1.0 eq) portion-wise over 30 minutes.

    • Validation Checkpoint: Monitor the internal thermometer. The addition rate must be throttled to ensure the temperature does not exceed 10°C to prevent immediate sulfone formation.

  • Heating: Gradually raise the temperature to 55–60°C and stir for 3 hours.

    • Validation Checkpoint: Quench a 50 µL aliquot in cold methanol and analyze via TLC/HPLC. Proceed to step 5 only when the starting material peak is < 1%.

  • Quenching: Transfer the reaction mixture to an addition funnel and add it dropwise onto vigorously stirred crushed ice (10 g ice per 1 g of reaction mixture).

  • Isolation: Immediately filter the precipitated white solid under vacuum. Wash with ice-cold water (2 x 50 mL). Do not over-dry; proceed immediately to Protocol B to prevent atmospheric hydrolysis.

Protocol B: Ammonolysis to 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid
  • Solubilization: Dissolve the wet intermediate from Protocol A in cold acetone (3 mL per 1 g of intermediate) to form a uniform solution[4].

  • Cooling: Cool the solution to 0–5°C using an ice bath.

  • Amination: Add concentrated aqueous ammonia (28%, 5.0 eq) dropwise.

    • Validation Checkpoint: Ensure the internal temperature remains strictly 10°C during the entire addition to suppress the hydrolysis pathway.

  • Reaction: Remove the ice bath and stir at room temperature (20–25°C) for 2 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the acetone, leaving a crude aqueous alkaline solution.

  • Isoelectric Precipitation: Slowly add 6M HCl dropwise while stirring vigorously.

    • Validation Checkpoint: Monitor continuously with a calibrated pH meter. Stop addition when the pH reaches exactly 2.0–3.0. The product will crash out as a dense white precipitate. If the solution remains clear, verify the pH meter calibration.

  • Final Isolation: Filter the precipitate, wash with cold distilled water to remove residual ammonium chloride salts, and dry under vacuum at 50°C to constant weight.

References

  • Title: Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate Source: ResearchGate URL: [Link]

  • Title: Mechanisms of Sulfonation Reactions Source: Scribd URL: [Link]

  • Title: Cardioselective KATP Channel Blockers Derived from a New Series of m-Anisamidoethylbenzenesulfonylthioureas Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Bromo-4-methoxy-5-sulfamoylbenzoic Acid

Welcome to the Technical Support Center. This in-depth guide is designed for researchers, medicinal chemists, and drug development professionals struggling with the formulation and aqueous solubility of 2-bromo-4-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This in-depth guide is designed for researchers, medicinal chemists, and drug development professionals struggling with the formulation and aqueous solubility of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid .

Below, you will find a mechanistic breakdown of the compound's physical chemistry, a rapid troubleshooting matrix, frequently asked questions, and field-validated solubilization protocols.

Molecular Profile & Solubilization Causality

As an application scientist, I frequently see researchers struggle with halogenated, substituted aromatic compounds. 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid (CAS: 2551119-13-0) is a notoriously stubborn building block . To solve its solubility issues, we must first understand the causality behind its physical chemistry:

  • The Hydrophobic Shield: The addition of a bromo (-Br) group and a methoxy (-OCH3) group creates a highly lipophilic electron cloud around the benzene ring. This significantly increases the partition coefficient (LogP) and crystal lattice energy, resisting hydration.

  • Ionizable Groups & pKa: The molecule possesses two ionizable moieties: a carboxylic acid (-COOH) and a sulfonamide (-SO2NH2). Drawing structural parallels to well-characterized sulfamoylbenzoic acid derivatives like furosemide, the carboxylic acid has an acidic pKa of ~3.2–3.9, while the sulfonamide has a pKa of ~9.0–10.1 12.

  • The pH-Solubility Paradigm: At an acidic pH (< 4.0), the molecule is fully protonated (unionized) and practically insoluble in water. At physiological pH (7.4), the carboxylic acid deprotonates to form a mono-anion, which increases solubility. However, the hydrophobic bulk may still cause precipitation at high concentrations 3. Complete solubilization often requires exploiting the sulfonamide deprotonation at pH > 10 or using engineered co-solvent systems.

Troubleshooting Matrix

Use this quick-reference table to diagnose and correct common solubility failures during your workflows.

Observed IssueMechanistic CauseRecommended Corrective Action
Precipitation upon diluting DMSO stock into PBS Solvent crash-out: Local concentration exceeds the aqueous solubility limit before ionization occurs.Pre-warm buffer to 37°C. Add stock dropwise under vigorous vortexing. Keep final DMSO ≤ 1%.
Incomplete dissolution in unbuffered water Self-acidification: The acidic nature of the drug lowers the water's pH, driving the equilibrium toward the insoluble unionized form.Do not use pure water. Use a buffered system (pH 7.5–8.0) or add 1.0 molar equivalent of NaOH.
Cloudiness in cell culture media Salt complexation: Divalent cations (Ca²⁺, Mg²⁺) in media form insoluble complexes with the carboxylate anion.Pre-dilute the compound in a chelating buffer (e.g., EDTA) or use a surfactant like Tween-80 (0.1%).
Low in vivo bioavailability Gastric precipitation: Poor dissolution rate in the highly acidic environment of the stomach (pH ~3.0) 1.Formulate as a sodium salt or use a co-solvent vehicle (e.g., 10% DMSO / 40% PEG400 / 50% Saline).

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate when I dilute a 10 mM DMSO stock into pH 7.4 buffer, even though the carboxylic acid should be ionized? A: This is a classic kinetic trap. When a highly concentrated DMSO stock hits an aqueous buffer, the local microenvironment experiences a rapid polarity shift. The unionized molecules aggregate into amorphous precipitates faster than the buffer can deprotonate them. Fix: Reverse the addition order or use a transition step. Dilute the DMSO stock into a small volume of slightly alkaline buffer (pH 8.5) first, then adjust down to pH 7.4.

Q: Does the Bromo- substitution make this harder to dissolve than other sulfamoylbenzoic acids? A: Yes. Halogens like bromine significantly increase lipophilicity and molecular weight without contributing to hydrogen bonding. This increases the thermodynamic barrier to solvation compared to non-halogenated analogs, requiring more aggressive formulation strategies 2.

Q: Can I use heat and sonication to force it into solution? A: Proceed with caution. While heat (e.g., 45°C water bath) and sonication provide the activation energy to break the crystal lattice, the compound may simply crash out again once it cools to room temperature due to supersaturation. Always validate thermodynamic stability at your final assay temperature.

Validated Experimental Protocols

Protocol A: pH-Shift Solubilization (Preparation of a 10 mM Aqueous Sodium Salt)

This protocol creates a self-validating system by stoichiometrically converting the carboxylic acid to its highly soluble sodium salt, ensuring you do not overshoot the pH and degrade the compound.

  • Weighing: Accurately weigh 31.0 mg of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid (MW: 310.12 g/mol ).

  • Equivalence Addition: Suspend the powder in 8 mL of sterile, deionized water. The suspension will appear highly cloudy.

  • Titration: Add exactly 100 µL of 1.0 M NaOH (This represents exactly 1.0 molar equivalent).

  • Agitation: Vortex vigorously for 2 minutes. The solution should transition from a cloudy suspension to a clear solution as the carboxylate salt forms 3.

  • Volume Adjustment: Bring the final volume to exactly 10 mL with deionized water.

  • Validation: Check the pH using a micro-probe. It should read between 7.5 and 8.2. Filter sterilize through a 0.22 µm PTFE membrane.

Protocol B: Co-Solvent Formulation for In Vivo Dosing

For animal studies where high concentrations (e.g., 5 mg/mL) are required and pH extremes must be avoided to prevent injection-site necrosis.

  • Primary Solvation: Dissolve 50 mg of the compound in 1 mL of 100% DMSO until completely clear.

  • Surfactant Addition: Add 4 mL of PEG400. Vortex for 1 minute. The PEG400 acts as a co-solvent to bridge the polarity gap between DMSO and water.

  • Aqueous Phase: Slowly add 5 mL of standard physiological saline (0.9% NaCl) dropwise while continuously stirring or vortexing.

  • Final Vehicle: The final composition is 10% DMSO / 40% PEG400 / 50% Saline. This system prevents precipitation by trapping the hydrophobic bromo-methoxy core in PEG-stabilized micro-domains.

Solubilization Decision Workflow

SolubilizationWorkflow Start Start: 2-Bromo-4-methoxy- 5-sulfamoylbenzoic acid App Target Application? Start->App InVitro In Vitro Assays (Cell Culture/Biochem) App->InVitro InVivo In Vivo / Animal Dosing App->InVivo DMSO Dissolve in 100% DMSO (Stock: 10-50 mM) InVitro->DMSO Salt Alkaline pH Shift (Add 1 eq NaOH) InVivo->Salt Cosolvent Co-solvent System (PEG400 / Tween-80) InVivo->Cosolvent Dilute Dilute in Assay Buffer (Max 1% DMSO) DMSO->Dilute Success1 Soluble Mono-anion (pH 7.4 - 8.0) Dilute->Success1 Salt->Success1 Success2 Stable Suspension/Solution Cosolvent->Success2

Decision tree for solubilizing 2-bromo-4-methoxy-5-sulfamoylbenzoic acid based on application.

References

  • 2551119-13-0 | 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid | BLD Pharm Source: bldpharm.com URL:

  • Furosemide | Deranged Physiology Source: derangedphysiology.com URL:1

  • Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule - PMC Source: nih.gov URL:2

  • Molecular structures of furosemide and PAMAM dendrimers with ester- (G0.5) and amine-terminated (G1) surface functional groups - ResearchGate Source: researchgate.net URL:3

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization for 2-Bromo-4-methoxy-5-sulfamoylbenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and process scientists tasked with purifying 2-bromo-4-methoxy-5-sulfamoylbenzoic acid (CAS: 2551119-13-0).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and process scientists tasked with purifying 2-bromo-4-methoxy-5-sulfamoylbenzoic acid (CAS: 2551119-13-0).

This molecule presents unique crystallization challenges due to its highly functionalized nature. The presence of a carboxylic acid (-COOH) and a sulfonamide (-SO₂NH₂) group creates a dense network of hydrogen bond donors and acceptors, while the bromo and methoxy substituents introduce steric bulk and hydrophobic character. These competing physicochemical properties frequently lead to polymorphism, hydrate formation, and liquid-liquid phase separation (commonly known as "oiling out") during isolation[1][2][3].

Below, you will find authoritative troubleshooting guides, causality-driven FAQs, and self-validating protocols to ensure robust, scalable crystallization.

Crystallization Strategy & Decision Workflow

Before diving into specific troubleshooting, it is critical to map out your crystallization strategy. The decision tree below outlines the standard operational workflow for this class of highly polar, hydrogen-bonding aromatics.

G Start Crude 2-Bromo-4-methoxy- 5-sulfamoylbenzoic acid Screen Solvent Screening (Alcohols vs. Aprotic) Start->Screen Oiling Does it Oil Out upon cooling? Screen->Oiling YesOil Adjust Supersaturation & Apply Seeding Oiling->YesOil Yes NoOil Proceed to Cooling or Anti-Solvent Addition Oiling->NoOil No Isolate Filtration & Drying (Polymorph Check) YesOil->Isolate NoOil->Isolate

Decision tree for optimizing crystallization and mitigating oiling out.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: How do I select the optimal solvent system given the molecule's dual polarity?

Causality & Insight: The carboxylic acid and sulfonamide groups require solvents capable of disrupting strong intermolecular hydrogen-bonded dimers and ribbons[3]. However, the hydrophobic aromatic ring and bromine atom limit solubility in purely aqueous systems. Single-solvent cooling crystallization often fails because the compound is either entirely insoluble (e.g., in heptane) or too soluble even at low temperatures (e.g., in DMF or DMSO)[4].

Solution: A binary solvent/anti-solvent system is highly recommended. Dissolve the compound in a "good" hydrogen-bond accepting solvent (like Ethanol or Methanol) and use a highly polar anti-solvent (Water) or non-polar anti-solvent (Heptane) to precisely control the supersaturation curve[5][6].

Table 1: Recommended Solvent Systems and Operational Parameters

Solvent SystemRoleBoiling Point (°C)Solubility ProfileRecommended Strategy
Methanol (MeOH) Single Solvent64.7High at reflux, Moderate at RTCooling Crystallization
Ethanol / Water Binary (Good/Anti)78.3 / 100High in EtOH, Insoluble in WaterAnti-Solvent Addition
DMF / Water Binary (Good/Anti)153 / 100Very High in DMFAnti-Solvent (High Yield)
Ethyl Acetate / Heptane Binary (Good/Anti)77.1 / 98.4Moderate in EtOAc, Insoluble in HeptaneLayering / Slow Cooling
FAQ 2: My compound forms a sticky emulsion ("oils out") instead of crystallizing. How do I fix this?

Causality & Insight: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the solution becomes supersaturated with a low-melting solute-solvent cluster, causing the solute to separate as an oil rather than a crystalline solid[1][5]. For heavily functionalized benzoic acids, this happens when the cooling rate is too rapid, pushing the system outside the Metastable Zone Width (MSZW) before primary nucleation can occur[4][7].

Solution: You must bypass the stochastic nature of primary nucleation. This is achieved by seeding the solution within the metastable zone and drastically reducing the cooling rate[4].

OilingOut LLPS Liquid-Liquid Phase Separation (Oiling Out) Dilute Decrease Solute Concentration LLPS->Dilute Ramp Slow Cooling Ramp (0.1 °C/min) LLPS->Ramp Seed Introduce Seed Crystals in Metastable Zone LLPS->Seed Crystal Controlled Nucleation & Crystal Growth Dilute->Crystal Ramp->Crystal Seed->Crystal

Strategic workflow to resolve liquid-liquid phase separation during crystallization.

FAQ 3: My isolated batches show inconsistent melting points and XRPD patterns. What is happening?

Causality & Insight: Sulfonamides and benzoic acids are notorious for exhibiting conformational and packing polymorphism[3][8][9]. The flexible sulfonamide group can adopt multiple torsion angles, and the carboxylic acid can form either dimers or catemers. Furthermore, if water is used as an anti-solvent, the compound may form a hydrate[2].

Solution: Ensure strict control over the final isolation temperature and drying conditions. If a hydrate is suspected (indicated by a lower initial melting point followed by recrystallization in DSC), dry the compound in a vacuum oven at 60°C to drive off the lattice water, or switch to an anhydrous anti-solvent system like Ethyl Acetate/Heptane[2].

Experimental Protocol: Seeded Anti-Solvent Crystallization

This self-validating protocol utilizes Ethanol and Water. It is specifically designed to prevent oiling out by controlling supersaturation and utilizing seed crystals to force secondary nucleation[4][5][6].

Prerequisites:

  • Crude 2-bromo-4-methoxy-5-sulfamoylbenzoic acid.

  • 1-2 wt% of pure, crystalline seed material (obtained from a prior successful small-scale slow evaporation).

  • Programmable jacketed reactor or temperature-controlled oil bath.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude compound in absolute Ethanol (6 volumes relative to mass, e.g., 6 mL per 1 g). Heat the mixture to 65°C with moderate stirring (250 rpm) until complete dissolution is achieved.

  • Clarification (Hot Filtration): To remove insoluble impurities and foreign particulates (which can cause uncontrolled, premature nucleation), pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, pre-heated reactor at 65°C.

  • Initial Anti-Solvent Addition: Slowly add pre-heated Deionized Water (2 volumes) dropwise at 65°C. The solution must remain completely clear. Note: If turbidity appears here, you have added too much water too quickly. Add a few drops of hot Ethanol to re-clarify.

  • Cooling & Seeding (Critical Step): Program the reactor to cool from 65°C to 50°C at a rate of 0.5°C/min. At 50°C, the solution enters the Metastable Zone. Introduce 1-2 wt% of the pure seed crystals.

  • Aging (Secondary Nucleation): Hold the temperature isothermally at 50°C for 60 minutes. You should observe the seed crystals remaining intact and the solution gradually becoming a cloudy suspension as controlled crystal growth begins.

  • Final Anti-Solvent Addition: Using a syringe pump, add the remaining Deionized Water (4 volumes) at a very slow rate of 0.1 mL/min. This slow addition drives the remaining solute out of solution without triggering LLPS[6].

  • Final Cooling Ramp: Once all water is added, cool the suspension to 5°C at a slow rate of 0.2°C/min. Hold at 5°C for 2 hours to maximize yield.

  • Isolation & Drying: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 volumes of ice-cold Ethanol/Water (1:3 v/v) to remove mother liquor impurities. Dry the crystals in a vacuum oven at 50°C for 12 hours to prevent hydrate retention.

References

  • Caira, M. R., et al. (1970). Polymorphism in Sulfanilamide-D4. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Desiraju, G. R., et al. (2019). Crystal Polymorphism: Applications and Future Prospects. AIP Publishing. Available at: [Link]

  • Diab, S., et al. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. ACS Publications. Available at: [Link]

  • Hao, H., et al. (2019). Conformational Flexibility and Crystallization: The Case of Furosemide. ACS Publications. Available at:[Link]

  • Matsuda, Y., et al. (2011). Polymorphs and a Hydrate of Furosemide–Nicotinamide 1:1 Cocrystal. ACS Publications. Available at: [Link]

  • TandfOnline. (2025). Ultrasound assisted antisolvent crystallization of sulphathiazole. Taylor & Francis. Available at:[Link]

Sources

Optimization

preventing debromination during 2-bromo-4-methoxy-5-sulfamoylbenzoic acid cross-coupling

Technical Support Center: Troubleshooting Debromination in 2-Bromo-4-methoxy-5-sulfamoylbenzoic Acid Cross-Coupling Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Debromination in 2-Bromo-4-methoxy-5-sulfamoylbenzoic Acid Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent failure modes in the palladium-catalyzed cross-coupling of highly functionalized aryl bromides: hydrodehalogenation (debromination) .

When working with 2-bromo-4-methoxy-5-sulfamoylbenzoic acid, researchers frequently observe the undesired formation of 4-methoxy-3-sulfamoylbenzoic acid. This guide deconstructs the mechanistic causality behind this side reaction and provides field-proven, self-validating protocols to ensure the integrity of your C–C or C–N bond formations.

Part 1: Mechanistic Causality of Debromination (E-E-A-T)

To solve debromination, we must first understand why 2-bromo-4-methoxy-5-sulfamoylbenzoic acid is uniquely susceptible to it. The root cause lies in a combination of structural electronics and competing kinetic pathways:

  • Ortho-Steric and Electronic Hindrance: The bromide at position 2 is directly ortho to the carboxylic acid at position 1. Under basic cross-coupling conditions, the carboxylic acid and the sulfonamide are deprotonated. The resulting ortho-carboxylate anion creates localized steric bulk and intense electron density, which significantly slows down both the oxidative addition of Pd(0) and the subsequent transmetalation step[1].

  • Endogenous Proton Sources: Hydrodehalogenation occurs when the Ar–Pd(II)–Br intermediate undergoes a hydride or proton transfer instead of transmetalation, followed by reductive elimination of the Ar–H byproduct[2]. If the acidic protons of the free –COOH (pKa ~4) and –SO₂NH₂ (pKa ~10) groups are not fully neutralized by an adequate excess of base, they act as endogenous proton sources that directly quench the palladium intermediate[3].

  • Exogenous Hydride Donors: In an attempt to force the sluggish reaction, researchers often use elevated temperatures, strong alkoxide bases, or alcoholic solvents. These reagents can undergo β -hydride elimination, generating a highly reactive Pd–H species that rapidly yields the debrominated byproduct[4].

CatalyticCycle Pd0 Pd(0) Catalyst ArPdBr Ar-Pd(II)-Br (Oxidative Addition) Pd0->ArPdBr Ar-Br ArPdR Ar-Pd(II)-R (Transmetalation) ArPdBr->ArPdR Boronic Acid / Amine ArPdH Ar-Pd(II)-H (Hydride/Proton Transfer) ArPdBr->ArPdH Competing Side Reaction Product Desired Product (Cross-Coupled) ArPdR->Product Reductive Elimination Product->Pd0 Regenerated Pd(0) Debrom Ar-H Byproduct (Debrominated) ArPdH->Debrom Reductive Elimination Debrom->Pd0 ProtonSource Proton/Hydride Source (-COOH, -SO2NH2, Solvents) ProtonSource->ArPdH

Caption: Catalytic cycle contrasting desired cross-coupling with competing hydrodehalogenation.

Part 2: Troubleshooting FAQs

Q1: I am using standard Pd(PPh₃)₄ and K₂CO₃, but my LC-MS shows 60% debromination. What is failing? A1: Your catalyst is too slow, and your base stoichiometry is likely insufficient. PPh₃ is not electron-rich or bulky enough to force rapid transmetalation and reductive elimination on an ortho-deactivated substrate[5]. Furthermore, K₂CO₃ may not be fully deprotonating both the carboxylic acid and the sulfonamide, leaving acidic protons that drive protodehalogenation[2].

Q2: Which catalyst and ligand system should I switch to? A2: Transition to a catalyst system utilizing bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, or RuPhos). These ligands are specifically designed to accelerate the desired catalytic cycle, kinetically outcompeting the debromination pathway[5]. Using a third-generation (G3) precatalyst (e.g., XPhos Pd G3) is highly recommended to ensure rapid, quantitative generation of the active Pd(0) species without the need for harsh activation conditions.

Q3: How should I adjust my solvent and base to eliminate hydride sources? A3: Strictly avoid protic solvents (MeOH, EtOH) and bases with β -hydrogens (like Et₃N or alkoxides)[5]. Switch to an aprotic solvent system such as anhydrous 1,4-Dioxane or Toluene[3]. For the base, utilize anhydrous K₃PO₄ or Cs₂CO₃. Critical adjustment: You must use at least 3.5 to 4.0 equivalents of base to fully neutralize the substrate's acidic groups and still provide the necessary basicity to activate the boronic acid/amine partner.

Q4: Should I pre-protect the substrate before coupling? A4: If optimization of the catalyst and base fails, protection is the most scientifically rigorous solution. Protecting the carboxylic acid as a methyl or tert-butyl ester, and the sulfonamide with a dimethylaminomethylene (DMAMP) group, completely removes the endogenous proton sources and drastically improves the substrate's solubility in aprotic solvents, virtually eliminating protodehalogenation.

Part 3: Quantitative Parameter Optimization

The following table summarizes the causal impact of specific reaction parameters on the ratio of desired product to debrominated byproduct.

Reaction ParameterSub-optimal Condition (High Debromination)Optimized Condition (High Product Yield)Mechanistic Rationale
Ligand PPh₃, dppfXPhos, SPhos, RuPhosBulky biaryl phosphines accelerate reductive elimination, outcompeting the slower debromination pathway[5].
Base Choice NaOMe, Et₃NK₃PO₄, Cs₂CO₃Eliminates exogenous β -hydride donors from the reaction mixture[5].
Base Equivalents 1.5 – 2.0 eq3.5 – 4.0 eqExcess base is required to fully neutralize the –COOH and –SO₂NH₂ protons, preventing endogenous protodehalogenation[2].
Solvent EtOH, DMF, H₂OAnhydrous 1,4-DioxaneAprotic solvents prevent solvent-mediated hydride transfer to the Pd(II) center[3].
Temperature >100 °C60–80 °CLower temperatures kinetically disfavor the higher-activation-energy hydrodehalogenation pathway[4].

Part 4: Self-Validating Experimental Protocol

Workflow Step1 1. Substrate Evaluation Assess need for -COOH/-SO2NH2 protection Step2 2. Catalyst Selection Use bulky, electron-rich ligands (e.g., XPhos) Step1->Step2 Step3 3. Condition Optimization Aprotic solvent + >3.5 eq mild inorganic base Step2->Step3 Step4 4. Reaction Monitoring Track Ar-H vs Ar-R formation via LC-MS Step3->Step4 Step5 5. Work-up & Isolation Acidic quench to reprotonate product Step4->Step5

Caption: Systematic experimental workflow to minimize debromination in cross-coupling reactions.

Optimized Suzuki-Miyaura Protocol

This methodology is engineered with built-in In-Process Controls (IPCs) to validate the reaction trajectory before committing to full-scale workup.

Reagents & Stoichiometry:

  • Aryl Halide: 2-bromo-4-methoxy-5-sulfamoylbenzoic acid (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Base: Anhydrous K₃PO₄ (4.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol% Pd) + XPhos (4 mol%)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (0.1 M)

Step-by-Step Execution:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the aryl halide, arylboronic acid, and anhydrous K₃PO₄.

    • Self-Validation Checkpoint 1: Ensure K₃PO₄ is freshly oven-dried. Adventitious water acts as a hydrogen source for debromination[3].

  • Catalyst Addition: Add Pd₂(dba)₃ and XPhos.

  • Atmosphere Exchange: Seal the flask and perform three cycles of high-vacuum evacuation followed by backfilling with ultra-pure Argon.

  • Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane via syringe.

  • Controlled Heating: Place the flask in a pre-heated oil bath at 70 °C. Vigorous stirring (≥800 rpm) is mandatory due to the heterogeneous nature of the inorganic base.

  • In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot under Argon. Dilute in MeCN, filter, and analyze via LC-MS.

    • Validation Logic: If the debrominated mass (Ar–H) exceeds 10% relative to the product mass, immediately lower the temperature to 60 °C and verify that the Argon seal is intact.

  • Work-up: Upon full consumption of the starting material (typically 6–12 hours), cool the mixture to room temperature.

  • Quench & Extraction: Quench the reaction with 1M HCl dropwise until the aqueous layer reaches pH 3.

    • Causality: The product exists as a highly water-soluble dianion. Acidification reprotonates the carboxylic acid and sulfonamide, allowing the product to partition into the organic phase.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via reverse-phase chromatography.

References

  • Cross-Coupling Reactions Guide - Johnson Matthey Catalysis & Chiral Technologies. URL: [Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing). URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - Organometallics (ACS Publications). URL:[Link]

  • Polymer-Assisted Solution-Phase (PASP) Suzuki Couplings Employing an Anthracene-Tagged Palladium Catalyst - The Journal of Organic Chemistry (ACS Publications). URL: [Link]

Sources

Troubleshooting

stability issues of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid under basic conditions

Welcome to the technical support center for 2-bromo-4-methoxy-5-sulfamoylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-bromo-4-methoxy-5-sulfamoylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under basic conditions. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-bromo-4-methoxy-5-sulfamoylbenzoic acid in experimental settings?

A1: The main stability concerns for 2-bromo-4-methoxy-5-sulfamoylbenzoic acid are its susceptibility to degradation under basic (alkaline) conditions. The molecule possesses two key features that contribute to this instability: the sulfonamide group, which can undergo hydrolysis, and the bromine atom attached to the aromatic ring, which can be displaced via nucleophilic aromatic substitution. It is also advisable to protect the compound from prolonged exposure to high temperatures and strong light to prevent potential degradation.

Q2: At what pH range is 2-bromo-4-methoxy-5-sulfamoylbenzoic acid expected to be most stable?

A2: Based on general data for sulfonamides, this compound is expected to be most stable in neutral to slightly acidic aqueous solutions. While many sulfonamides show stability up to pH 9, the specific structure of this molecule, with its electron-withdrawing groups, may increase its reactivity.[1][2] For optimal stability during experimental procedures, maintaining the pH between 4 and 7 is recommended.

Q3: Can I use common basic buffers like sodium hydroxide or potassium carbonate with this compound?

A3: Caution is strongly advised when using strong bases like sodium hydroxide or even weaker bases like potassium carbonate, especially at elevated temperatures or for prolonged periods. These conditions can promote degradation through hydrolysis of the sulfonamide group or nucleophilic aromatic substitution of the bromine atom. If basic conditions are necessary, it is crucial to use the mildest possible base and the shortest possible reaction time, and to monitor the reaction closely for the formation of degradation products.

Q4: What are the likely degradation products of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid under basic conditions?

A4: Under basic conditions, two primary degradation pathways are anticipated:

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be replaced by a hydroxide ion (from a basic solution) to form 2-hydroxy-4-methoxy-5-sulfamoylbenzoic acid. This is often the more facile degradation pathway, especially given the presence of strong electron-withdrawing groups (the carboxylic acid and sulfonamide groups) ortho and para to the bromine, which activate the ring for nucleophilic attack.[3][4][5]

  • Sulfonamide Hydrolysis: The sulfonamide group (-SO2NH2) can be hydrolyzed to the corresponding sulfonic acid (-SO2OH), although this typically requires more forcing conditions (e.g., strong base and heat) compared to SNAr on an activated ring.

Q5: How can I monitor the stability of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid during my experiment?

A5: The most effective way to monitor the stability of the compound is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] These methods allow for the separation and quantification of the parent compound and any potential degradation products. It is advisable to develop a stability-indicating method that can resolve the parent compound from its key potential degradants.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid in basic media.

Issue 1: Unexpectedly low yield or recovery of the starting material in a reaction performed under basic conditions.
  • Question: I performed a reaction using 2-bromo-4-methoxy-5-sulfamoylbenzoic acid in the presence of a base and my yield of the desired product is low, with a significant amount of my starting material seemingly lost. What could be the cause?

  • Answer: The loss of your starting material is likely due to degradation under the basic conditions of your reaction. The primary suspect is a nucleophilic aromatic substitution (SNAr) reaction where the bromide is displaced by a nucleophile present in your reaction mixture (e.g., hydroxide from an aqueous base, or another nucleophilic reagent).

    • Causality: The carboxylic acid and sulfonamide groups are strongly electron-withdrawing. Their positions ortho and para to the bromine atom activate the carbon-bromine bond for nucleophilic attack.[5][8] This makes the compound susceptible to substitution, especially with "soft" nucleophiles or under heated conditions.

    • Troubleshooting Steps:

      • Analyze the Crude Reaction Mixture: Use HPLC or LC-MS to analyze an aliquot of your crude reaction mixture. Look for peaks with different retention times than your starting material and desired product. A mass spectrometer can help identify the mass of potential degradation products, such as the hydroxylated analog.

      • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature. The rate of the degradation reaction is often highly temperature-dependent.

      • Use a Weaker Base: If your reaction chemistry allows, switch to a milder, non-nucleophilic base. For example, consider using an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous organic solvent instead of an inorganic base like K2CO3 or NaOH in a protic solvent.

      • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the formation of your desired product plateaus to minimize the time the starting material is exposed to basic conditions.

Issue 2: Appearance of an unknown impurity in my sample during storage in a basic solution.
  • Question: I prepared a stock solution of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid in a basic buffer for an assay, and after a short period, I see a new peak in my HPLC analysis. What is this impurity?

  • Answer: The appearance of a new peak upon storage in a basic solution strongly suggests degradation. The most probable impurity is 2-hydroxy-4-methoxy-5-sulfamoylbenzoic acid, formed via the displacement of the bromine by hydroxide from your buffer.

    • Causality: Even at room temperature, prolonged exposure to a basic environment can lead to a slow SNAr reaction. The rate of this degradation will depend on the pH of the buffer and the storage temperature.

    • Troubleshooting Steps & Best Practices:

      • Prepare Fresh Solutions: Always prepare fresh solutions of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid immediately before use, especially when working with basic media.

      • Adjust pH Just Before Use: If possible, maintain your stock solution at a neutral or slightly acidic pH where the compound is more stable, and only adjust the pH of the final working solution immediately prior to the experiment.

      • Conduct a Forced Degradation Study: To confirm the identity of the impurity, you can perform a forced degradation study. Treat a small sample of the compound with a dilute base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 40-50°C) for a few hours. The major degradation product formed should correspond to the unknown peak in your stored sample. This is a common practice in pharmaceutical development to understand degradation pathways.[9]

Predicted Degradation Pathways Under Basic Conditions

The following diagram illustrates the most likely degradation pathways for 2-bromo-4-methoxy-5-sulfamoylbenzoic acid in a basic aqueous environment.

G cluster_main Potential Degradation Pathways parent 2-bromo-4-methoxy- 5-sulfamoylbenzoic acid product1 2-hydroxy-4-methoxy- 5-sulfamoylbenzoic acid parent->product1 Nucleophilic Aromatic Substitution (SNAr) (OH-, Δ) product2 2-bromo-4-methoxy- 5-sulfonic acid benzoic acid parent->product2 Sulfonamide Hydrolysis (Strong Base, High Δ)

Caption: Predicted degradation of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid.

Experimental Protocols

Protocol 1: Stability Assessment of 2-Bromo-4-methoxy-5-sulfamoylbenzoic Acid in a Basic Buffer

This protocol outlines a general procedure to assess the stability of the compound in a basic buffer using HPLC.

Materials:

  • 2-bromo-4-methoxy-5-sulfamoylbenzoic acid

  • HPLC-grade water and acetonitrile

  • Buffer components (e.g., sodium phosphate, sodium borate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare the Basic Buffer: Prepare the desired basic buffer (e.g., 50 mM sodium borate buffer, pH 9.0).

  • Prepare the Test Solution: In a volumetric flask, dilute the stock solution with the basic buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Initial Analysis (T=0): Immediately after preparation, inject the test solution into the HPLC system and record the chromatogram. This will serve as your baseline (T=0) measurement.

  • Incubate the Solution: Store the remaining test solution at a controlled temperature (e.g., room temperature or 40°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored test solution into the HPLC system.

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point.

    • Monitor for the appearance of new peaks (degradation products).

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 measurement.

Data Presentation:

Time (hours)Temperature (°C)pHParent Compound Remaining (%)Peak Area of Major Degradant
0259.01000
1259.0
4259.0
24259.0
Protocol 2: Workflow for Identifying Degradation Products

This workflow describes the process of identifying unknown peaks observed during stability testing.

G start Unknown Peak Observed in HPLC Stability Study lcms Analyze Sample by LC-MS start->lcms mass Determine Mass of Unknown Peak lcms->mass propose Propose Structures Based on Mass and Known Degradation Pathways (e.g., SNAr, Hydrolysis) mass->propose forced_degradation Perform Forced Degradation Study (e.g., treat with dilute base and heat) propose->forced_degradation compare Compare Retention Time and Mass Spectrum of Forced Degradation Product with Unknown Peak forced_degradation->compare confirm Confirm Structure (if necessary, isolate and perform NMR) compare->confirm

Caption: Workflow for degradation product identification.

References

  • Boreen, M. A., & Hartwig, J. F. (2018). Iridium-Catalyzed Silylation of C–H Bonds. In Angewandte Chemie International Edition (Vol. 57, Issue 42, pp. 13838–13842). Wiley. [Link]

  • Halling-Sørensen, B., Nors Nielsen, S., Lanzky, P. F., Ingerslev, F., Holten Lützhøft, H. C., & Jørgensen, S. E. (1998). Occurrence, fate and effects of pharmaceutical substances in the environment—A review. In Chemosphere (Vol. 36, Issue 2, pp. 357–393). Elsevier BV. [Link]

  • Boreen, M. A., & Hartwig, J. F. (2018). Iridium-Catalyzed Silylation of C–H Bonds. In Angewandte Chemie International Edition (Vol. 57, Issue 42, pp. 13838–13842). Wiley. [Link]

  • Wang, Q., Wang, B., Wang, Z., & Li, J. (2021). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 12, 733979. [Link]

  • Gao, Y., & Li, Y. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of Pharmaceutical Sciences, 91(4), 958–968. [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institute for Water Chemistry and Chemical Balneology. Retrieved from [Link]

  • Li, B., Zhang, T., & Li, F. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Journal of Hazardous Materials, 424, 127661. [Link]

  • The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]

  • Kumar, V., & Kumar, S. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(6), 1-10. [Link]

  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. [Link]

  • Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry. Cengage Learning.
  • University of York. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14484713, 2-Bromo-4-methoxybenzoic acid. Retrieved from [Link]

  • Wackett, L. P. (2004). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PLoS Biology, 2(2), e38. [Link]

  • Jia, K., & Li, Y. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Journal of Chromatography B, 806(1), 15-22. [Link]

  • Wang, S., Wang, Y., & Wang, J. (2022). Kinetics, contributions, and pathways of the degradation of artificial sweeteners by primary and secondary radicals during UV/persulfate. Separation and Purification Technology, 281, 119934. [Link]

  • MDPI. (2003). 2-Bromo-5-hydroxy-4-methoxybenzenemethanol. [Link]

  • Science.gov. (n.d.). benzoate degradation pathway: Topics. [Link]

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

Sources

Optimization

scale-up challenges in 2-bromo-4-methoxy-5-sulfamoylbenzoic acid manufacturing

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 2-bromo-4-methoxy-5-sulfamoylbe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid . Scaling up electrophilic aromatic substitutions and amidations presents unique thermal, kinetic, and isolation challenges. This document provides field-proven troubleshooting strategies, quantitative process data, and self-validating protocols to ensure high-yield, reproducible manufacturing.

Process Overview & Synthetic Workflow

The standard synthetic route involves a two-step sequence starting from 2-bromo-4-methoxybenzoic acid: a highly exothermic chlorosulfonation followed by a tightly controlled amidation.

Workflow SM 2-Bromo-4-methoxybenzoic acid (Starting Material) Step1 Step 1: Chlorosulfonation Reagent: ClSO₃H (6.0 eq) Solvent: MeCN Temp: -20°C to 45°C SM->Step1 Quench Reverse Quench Ice-Water (< 5°C) Highly Exothermic Step1->Quench Complete Conversion (HPLC) Int1 2-Bromo-5-chlorosulfonyl- 4-methoxybenzoic acid (Intermediate) Quench->Int1 Filtration & Water Wash Step2 Step 2: Amidation Reagent: NH₄OH (aq) Co-solvent: MeCN Temp: -10°C to 15°C Int1->Step2 Cryst pH-Swing Crystallization Base dissolution (pH 12.5) Acidification (pH 2.5) Step2->Cryst Phase Separation Product 2-Bromo-4-methoxy- 5-sulfamoylbenzoic acid (Purified API Intermediate) Cryst->Product Controlled Supersaturation

Synthetic workflow for 2-bromo-4-methoxy-5-sulfamoylbenzoic acid scale-up.

Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of the sulfonic acid impurity during the chlorosulfonation scale-up? A1: The conversion of the intermediate sulfonic acid to the desired sulfonyl chloride is an equilibrium process. At bench scale, 3 equivalents of chlorosulfonic acid (ClSO₃H) might suffice, but pilot-scale mass transfer limitations often require 5 to 8 equivalents to thermodynamically drive the reaction forward[1]. Furthermore, running the reaction neat often stalls at the sulfonic acid stage. Utilizing acetonitrile (MeCN) as a co-solvent forms a transient complex that kinetically favors sulfonyl chloride formation over the unreactive sulfonic acid[1]. Finally, if the quench step is poorly controlled, the sulfonyl chloride will rapidly hydrolyze back to the sulfonic acid[2].

Q2: How do I safely manage the massive exotherm and gas evolution during the chlorosulfonic acid quench at the pilot scale? A2: Chlorosulfonation generates stoichiometric amounts of HCl and SO₂ gases. Quenching the excess ClSO₃H is violently exothermic. Direct quenching (adding water to the reactor) causes localized boiling and massive yield loss via hydrolysis. You must employ a reverse quench strategy: slowly dose the reaction mixture into a large volume of vigorously agitated ice-water, ensuring the internal temperature never exceeds 5 °C[2]. For scales exceeding 10 kg, transitioning this specific step to an automated continuous flow reactor significantly mitigates thermal runaway risks and allows for the safe entrapment of toxic off-gases[3].

Q3: My amidation step suffers from low yield and high hydrolysis byproducts. How can I optimize this? A3: Amidation with aqueous ammonium hydroxide introduces water, a competing nucleophile that hydrolyzes the sulfonyl chloride. To favor amidation, you must exploit the differential solubility of the reagents. Dissolving the sulfonyl chloride intermediate in a polar aprotic co-solvent like MeCN and maintaining a strict temperature window of −10 °C to 15 °C suppresses the hydrolysis pathway[1]. The MeCN keeps the electrophile in solution, maximizing its collision frequency with ammonia rather than water.

Q4: The final API intermediate forms a paste during filtration. How do I improve the bulk powder properties? A4: The final zwitterionic-like product often precipitates as an unfilterable paste due to rapid, uncontrolled nucleation. To resolve this, abandon direct precipitation and implement a pH-swing crystallization . Dissolve the crude product in aqueous NaOH (pH > 12) to form a highly soluble sodium salt. After filtering out insoluble organic impurities, heat the solution to 40 °C and perform a controlled acidification using 2M citric acid or HCl to a final pH of 2.5–3.0[1]. This controlled supersaturation yields large, highly crystalline particles that drastically reduce filtration times.

Quantitative Data Summaries

Table 1: Impact of Reaction Parameters on Chlorosulfonation Yield
ClSO₃H EquivalentsSolvent SystemQuench MethodSulfonyl Chloride YieldSulfonic Acid Impurity
3.0 eqNeatDirect (Water addition)45.0%52.0%
6.0 eqNeatReverse Quench (< 5 °C)78.5%18.2%
6.0 eqAcetonitrileReverse Quench (< 5 °C)94.2% < 2.0%
Table 2: Crystallization Optimization and Bulk Powder Properties
Crystallization StrategyNucleation TempCrystal HabitFiltration Time (1 kg scale)Final Purity
Direct Precipitation (Water)5 °CAmorphous Paste> 24 hours92.5%
Anti-solvent (Acetone/Hexane)20 °CFine Needles8.5 hours96.0%
pH-Swing (pH 12.5 to 2.5)40 °CLarge Prisms 1.5 hours > 99.0%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the specific In-Process Controls (IPCs) and visual cues are met.

Step 1: Chlorosulfonation
  • Preparation: Charge a dry, glass-lined reactor with ClSO₃H (6.0 eq) and MeCN (3 volumes). Cool the mixture to -20 °C.

    • Validation Check: Ensure reactor moisture is <500 ppm via Karl Fischer titration; excess water will violently consume ClSO₃H and stall the reaction[4].

  • Addition: Add 2-bromo-4-methoxybenzoic acid (1.0 eq) portion-wise over 2 hours.

    • Causality: Slow addition manages the initial heat of mixing and prevents rapid HCl gas evolution from overwhelming the scrubber system.

  • Reaction: Warm the mixture to 45 °C and age for 12 hours.

  • IPC (In-Process Control): Quench a 50 µL aliquot in dry methanol and analyze via HPLC.

    • Validation Check: Proceed only if the sulfonic acid intermediate is <2.0% area. If >2.0%, age for an additional 4 hours.

  • Reverse Quench: Transfer the mixture via a dip-tube into a secondary vessel containing vigorously stirred ice-water (10 volumes), maintaining the internal temperature strictly < 5 °C[2].

  • Isolation: Filter the resulting white slurry. Wash the cake with cold water until the filtrate pH is > 4.0.

    • Validation Check: A filtrate pH < 4.0 indicates residual acid, which will neutralize and consume the ammonia reagent in the next step.

Step 2: Amidation & pH-Swing Crystallization
  • Dissolution: Dissolve the damp 2-bromo-5-chlorosulfonyl-4-methoxybenzoic acid cake in MeCN (4 volumes) and cool to -10 °C.

  • Amidation: Slowly dose 28% aqueous NH₄OH (5.0 eq) while keeping the internal temperature below 15 °C. Age the biphasic mixture for 2 hours at 15 °C.

  • IPC: Analyze the organic phase via HPLC.

    • Validation Check: Target >98% conversion to the sulfonamide.

  • pH Adjustment: Add 50 wt% NaOH to adjust the mixture to pH 12.5.

    • Visual Cue: The mixture will transition from a cloudy suspension to a homogeneous, clear solution. Filter this solution through a 1 µm line filter to remove insoluble dimeric impurities.

  • Crystallization: Heat the filtrate to 40 °C. Slowly dose 2M HCl over 3 hours until the pH reaches 2.5[1].

    • Visual Cue: Controlled nucleation should begin around pH 4.5, forming a thick but highly flowable white slurry.

  • Isolation: Cool the slurry to 5 °C, age for 1 hour, and filter. Dry the product under vacuum at 50 °C to a constant weight.

    • Validation Check: LOD (Loss on Drying) must be <0.5% before discharging the final API intermediate.

Sources

Reference Data & Comparative Studies

Validation

Reactivity and Application Guide: 2-Bromo-4-methoxy-5-sulfamoylbenzoic Acid vs. 2-Methoxy-5-sulfamoylbenzoic Acid

Substituted sulfamoylbenzoic acids are foundational scaffolds in medicinal chemistry, particularly in the development of benzamide-class antipsychotics (e.g., sulpiride, levosulpiride) that target D2/D3 dopamine receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Substituted sulfamoylbenzoic acids are foundational scaffolds in medicinal chemistry, particularly in the development of benzamide-class antipsychotics (e.g., sulpiride, levosulpiride) that target D2/D3 dopamine receptors. The reactivity of these building blocks is strictly dictated by the electronic and steric interplay of their ortho- and para-substituents relative to the carboxylic acid.

This guide provides a comprehensive comparative analysis of two critical intermediates: the classical 2-methoxy-5-sulfamoylbenzoic acid [1] and the highly versatile, halogenated 2-bromo-4-methoxy-5-sulfamoylbenzoic acid [2].

Structural & Electronic Causality: The Engine of Reactivity

To master the application of these compounds, one must understand how their substituents manipulate the electron density of the aromatic ring and the steric environment of the reactive centers.

2-Methoxy-5-sulfamoylbenzoic Acid (The Classical Intermediate)

This molecule is the dedicated precursor for sulpiride analogs. The 2-methoxy group serves a dual purpose:

  • Synthetic Stability: It provides moderate steric shielding to the carboxylic acid. Its oxygen lone pairs can stabilize acylium intermediates during acid chloride formation, facilitating smooth amide coupling.

  • Conformational Locking: In the final drug product, the 2-methoxy oxygen acts as an intramolecular hydrogen bond acceptor for the adjacent amide N-H, locking the benzamide into its bioactive coplanar conformation.

  • Synthesis Causality: The industrial synthesis often involves the amination of 2-methoxy-5-chlorosulfonylbenzoic acid. Utilizing ammonium hydroxide as both reactant and solvent at an optimized temperature of 30 °C is critical; this specific condition prevents the rapid, incomplete reactions observed with ammonia gas, which tend to coat the surface of the reaction mixture and prematurely halt conversion[1]. Alternative routes involve the bromination and subsequent cyanation of 4-methoxybenzenesulfonamide, followed by hydrolysis[3],[4].

2-Bromo-4-methoxy-5-sulfamoylbenzoic Acid (The Versatile Scaffold)

The substitution of the 2-methoxy group for a 2-bromo group, alongside a 4-methoxy shift, fundamentally alters the molecule's reactivity profile[2]:

  • Steric Hindrance: The bromine atom (Van der Waals radius ~1.85 Å) introduces significant steric bulk adjacent to the carboxylate. This increases the activation energy required for standard amide coupling, often necessitating highly reactive uronium coupling reagents (like HATU).

  • Orthogonal Functionalization: The true value of this scaffold lies in the C-Br bond, which acts as a handle for late-stage Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Electronic Modulation: The 4-methoxy group is strategically positioned to enrich the aromatic ring via resonance. While this stabilizes the molecule, it subtly decelerates the oxidative addition of Pd(0) into the C-Br bond, requiring the use of electron-rich phosphine ligands to maintain catalytic efficiency.

Comparative Data Summaries

Table 1: Physicochemical & Structural Comparison
Property2-Methoxy-5-sulfamoylbenzoic acid2-Bromo-4-methoxy-5-sulfamoylbenzoic acid
CAS Number 22117-85-7[5]2551119-13-0[2]
Molecular Weight 231.22 g/mol [5]310.12 g/mol [2]
Key Substituents 2-OMe, 5-SO₂NH₂2-Br, 4-OMe, 5-SO₂NH₂
Primary Utility Target-oriented synthesis (Sulpiride)Diversity-oriented synthesis (SAR Libraries)
Steric Hindrance at -COOH Low to ModerateHigh (due to ortho-Bromine)
Table 2: Reactivity & Yield Comparison
Reaction Type2-Methoxy-5-sulfamoylbenzoic acid2-Bromo-4-methoxy-5-sulfamoylbenzoic acid
Amide Coupling (EDC/HOBt) High Yield (>85%), FastLow Yield (<40%), Sluggish
Amide Coupling (HATU/DIPEA) Excellent Yield (>95%)Good Yield (70-85%)
Suzuki Cross-Coupling Inert (No reaction)Excellent Yield (with XPhos/Pd)
Buchwald-Hartwig Amination Inert (No reaction)Moderate to Good Yield

Experimental Workflows & Divergent Pathways

The following diagram illustrates how the structural differences between the two scaffolds dictate their position in drug discovery workflows.

G A 2-Methoxy-5-sulfamoylbenzoic acid (Classic Intermediate) A_Amide Amide Coupling (Standard Reagents: EDC/HOBt) A->A_Amide B 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid (Versatile Scaffold) B_Amide Amide Coupling (Sterically Hindered: Requires HATU) B->B_Amide B_Cross Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig) B->B_Cross A_Prod Benzamide Antipsychotics (e.g., Sulpiride analogs) A_Amide->A_Prod B_Prod1 2-Bromo Benzamides (Intermediate) B_Amide->B_Prod1 B_Prod2 2-Substituted-4-methoxy- 5-sulfamoylbenzamides (Novel SAR Libraries) B_Cross->B_Prod2 B_Prod1->B_Cross Late-Stage Functionalization

Divergent synthetic workflows highlighting the orthogonal reactivity of the 2-bromo scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating physical checkpoints that confirm mechanistic success.

Protocol A: High-Efficiency Amidation of 2-Methoxy-5-sulfamoylbenzoic Acid

Objective: Synthesize a substituted benzamide analog via active ester formation.

  • Activation: Dissolve 2-methoxy-5-sulfamoylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes.

  • Coupling: Add the target primary amine (1.1 eq) dropwise. Stir at room temperature for 2 hours.

  • Workup: Dilute the mixture with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Causality: HATU is utilized to rapidly drive the formation of the active ester, bypassing the need for acid chloride generation which can be harsh on sensitive amines. DIPEA neutralizes the amine hydrochloride and acts as a non-nucleophilic base.

  • Self-Validation Checkpoint: The reaction mixture will transition from a cloudy suspension to a clear, pale-yellow solution upon successful active ester formation. Completion is validated by quenching a 10 µL aliquot in water; immediate precipitation of the hydrophobic amide confirms product formation, whereas unreacted acid will remain partially soluble.

Protocol B: Suzuki-Miyaura Coupling of 2-Bromo-4-methoxy-5-sulfamoylbenzoic Acid

Objective: Arylation at the sterically hindered C2 position to generate novel SAR libraries.

MechanisticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA C-Br Bond Cleavage TM Trans- metalation OA->TM Boronic Acid Base RE Reductive Elimination TM->RE Isomerization RE->Pd0 Product Release

Palladium-catalyzed cross-coupling cycle enabled by the 2-bromo substituent.
  • Preparation: In an oven-dried Schlenk flask, combine 2-bromo-4-methoxy-5-sulfamoylbenzoic acid (1.0 eq), arylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), and Pd(OAc)₂ (0.05 eq) with XPhos (0.10 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O (0.1 M). Degas the system via three strict freeze-pump-thaw cycles.

  • Reaction: Backfill with Argon and heat to 90 °C for 12 hours.

  • Workup: Filter through a pad of Celite to remove palladium residues. Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the functionalized acid.

  • Causality: The electron-donating 4-methoxy group increases the electron density of the ring, making the C-Br bond less susceptible to oxidative addition. Therefore, an electron-rich, bulky ligand like XPhos is mandatory to accelerate the Pd(0) insertion. Water is essential to dissolve the K₃PO₄ base and activate the boronic acid into the reactive boronate species for transmetalation.

  • Self-Validation Checkpoint: The initial mixture is a heterogeneous red/orange suspension. Upon heating to 90 °C and active catalyst turnover, the solution must darken to a deep homogeneous brown/black. If the solution turns pale yellow or precipitates "palladium black" prematurely (within the first 30 minutes), it indicates oxygen contamination or catalyst deactivation, invalidating the run.

References

  • 111100042 Preparation method of 2-methoxy-5-sulfamoylbenzoic acid - WIPO Patentscope -[Link]

Sources

Comparative

mass spectrometry validation for 2-bromo-4-methoxy-5-sulfamoylbenzoic acid synthesis

Mass Spectrometry Validation for 2-Bromo-4-methoxy-5-sulfamoylbenzoic Acid Synthesis: A Comparative Guide Introduction & The Analytical Challenge Synthesizing complex halogenated sulfonamide building blocks, such as1[1],...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation for 2-Bromo-4-methoxy-5-sulfamoylbenzoic Acid Synthesis: A Comparative Guide

Introduction & The Analytical Challenge Synthesizing complex halogenated sulfonamide building blocks, such as1[1], requires rigorous analytical validation to distinguish the target active pharmaceutical ingredient (API) intermediate from unreacted precursors and structural isomers. As a Senior Application Scientist, I approach this by designing self-validating analytical systems. The dense functionalization of this molecule—comprising a bromine atom, a methoxy group, a carboxylic acid, and a sulfamoyl moiety—provides a highly specific, albeit complex, mass spectrometric (MS) signature.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (LC-QTOF) and Targeted Mass Spectrometry (LC-QqQ) for validating the synthesis of this compound, grounded in the fundamental causality of gas-phase ion chemistry.

Mechanistic Causality: Decoding the MS Signature (E-E-A-T)

Before comparing instrument platforms, we must understand the gas-phase behavior of the target analyte. A robust analytical protocol relies on predictable ionization and fragmentation mechanisms.

  • Ionization Strategy : The presence of both a carboxylic acid (-COOH) and a sulfamoyl group (-SO 2​ NH 2​ ) dictates that negative electrospray ionization (ESI-) is the most efficient mode, yielding an abundant deprotonated molecule [M-H] .

  • Isotopic Fidelity : Bromine exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 natural abundance. This generates a highly diagnostic doublet for the [M-H] precursor at m/z 307.92 and 309.92. Any proposed MS method must2[2].

  • Collision-Induced Dissociation (CID) : Upon activation, deprotonated sulfonamides characteristically3[3], subsequently 4[4]. Competing pathways include the loss of carbon dioxide (CO 2​ , 44 Da) from the carboxylic acid and the radical cleavage of the methoxy group to lose a methyl radical (CH 3​ •, 15 Da).

Fragmentation Precursor [M-H]- m/z 307.92 / 309.92 Frag1 [M-H-SO2]- m/z 243.96 / 245.96 Precursor->Frag1 -SO2 (64 Da) Frag2 [M-H-CO2]- m/z 263.93 / 265.93 Precursor->Frag2 -CO2 (44 Da) Frag3 [M-H-CH3]•- m/z 292.90 / 294.90 Precursor->Frag3 -CH3• (15 Da)

Caption: ESI-MS/MS negative ion fragmentation pathways of the target compound.

Platform Comparison: LC-QTOF vs. LC-QqQ

When validating the synthesis of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid, the choice of MS platform dictates the type of analytical data acquired.

  • LC-QTOF (Quadrupole Time-of-Flight) : The premier choice for structural elucidation and untargeted impurity profiling. It provides high mass accuracy (<2 ppm) and 5[5], which is critical for confirming the brominated scaffold without needing a reference standard.

  • LC-QqQ (Triple Quadrupole) : The gold standard for targeted quantitation and high-throughput reaction monitoring. By utilizing Multiple Reaction Monitoring (MRM), QqQ offers 6[6] for calculating precise reaction yields, though it sacrifices high-resolution structural data.

Workflow Start Synthesis Mixture (2-bromo-4-methoxy-5-sulfamoylbenzoic acid) SamplePrep Sample Preparation (Dilution in MeOH/H2O + 0.1% FA) Start->SamplePrep Split Platform Selection SamplePrep->Split QTOF LC-QTOF MS (High-Resolution) Split->QTOF QQQ LC-QqQ MS (Targeted Quantitation) Split->QQQ QTOF_Data Exact Mass & Isotope Pattern (79Br/81Br 1:1 Ratio) QTOF->QTOF_Data QQQ_Data MRM Transitions (Precursor -> SO2/NH3 loss) QQQ->QQQ_Data Validation Structural & Purity Validation QTOF_Data->Validation QQQ_Data->Validation

Caption: Analytical workflow comparing LC-QTOF and LC-QqQ for synthesis validation.

Data Presentation: Quantitative Comparison

Table 1: Performance Metrics Comparison for Synthesis Validation

MetricLC-QTOFLC-QqQ
Primary Application Impurity profiling, exact mass confirmationReaction yield and trace quantitation
Mass Accuracy < 2 ppmNominal mass (~0.1 Da)
Isotopic Fidelity Excellent (Resolves fine structure)Moderate (Unit resolution)
Throughput Medium (10-15 min/run)High (3-5 min/run)
Sensitivity (LOD) ~1-5 ng/mL~10-50 pg/mL

Table 2: Optimized MRM Transitions for LC-QqQ (Negative Mode)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Assignment
307.9 ( 79 Br)243.915[M-H-SO 2​ ]
309.9 ( 81 Br)245.915[M-H-SO 2​ ]
307.9 ( 79 Br)263.910[M-H-CO 2​ ]
309.9 ( 81 Br)265.910[M-H-CO 2​ ]

Experimental Protocols: Step-by-Step Methodology

To ensure reproducibility and self-validation, the following protocol details the LC-MS setup for evaluating the crude synthesis mixture.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the synthesized 2-bromo-4-methoxy-5-sulfamoylbenzoic acid powder.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Dilute the stock solution 1:1000 in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (final concentration 1 µg/mL).

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: UHPLC Separation

  • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient :

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 7.0 min: Re-equilibration

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2 µL.

Step 3: Mass Spectrometry Tuning (ESI Negative Mode)

  • Capillary Voltage : -3.5 kV.

  • Desolvation Temperature : 350 °C.

  • Desolvation Gas Flow : 800 L/hr (Nitrogen).

  • QTOF Specifics : Calibrate using a standard reference mass (e.g., Leucine Enkephalin) to ensure mass accuracy < 2 ppm. Acquire data in MS E or Data-Dependent Acquisition (DDA) mode to capture both precursor isotopic patterns and high-resolution fragments simultaneously.

  • QqQ Specifics : Infuse the standard at 10 µL/min to optimize the Collision Energy (CE) for the MRM transitions listed in Table 2. Ensure the dwell time is set to at least 50 ms per transition to maintain adequate points across the chromatographic peak.

Conclusion

For the validation of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid synthesis, relying on a single analytical dimension is insufficient. While LC-QqQ provides the sensitivity required to quantify trace unreacted starting materials, LC-QTOF is indispensable for confirming the structural integrity of the brominated product through exact mass and isotopic fidelity. Implementing these self-validating MS protocols ensures robust quality control in early-stage drug development.

References

  • 2551119-13-0 | 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid | BLD Pharm. bldpharm.com.
  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. nih.gov.
  • Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calcul
  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements | Journal of the American Society for Mass Spectrometry. acs.org.
  • Comparison of a triple-quadrupole and a quadrupole time-of-flight mass analyzer to quantify 16 opioids in human plasma - PubMed. nih.gov.
  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural M

Sources

Validation

Benchmarking 2-Bromo-4-Methoxy-5-Sulfamoylbenzoic Acid Derivatives in D2/D3 Receptor Binding Assays

Executive Summary Substituted benzamides represent the gold standard pharmacophore for targeting Dopamine D2 and D3 receptors, with classic therapeutics like sulpiride and raclopride dominating the landscape[1]. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted benzamides represent the gold standard pharmacophore for targeting Dopamine D2 and D3 receptors, with classic therapeutics like sulpiride and raclopride dominating the landscape[1]. However, the drive for enhanced D3-over-D2 selectivity has led to the exploration of novel steric and electronic configurations. 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid serves as a critical synthetic building block (synthon) for developing these next-generation antagonists.

This guide provides an objective benchmarking framework, comparing the receptor binding performance of amides derived from 2-bromo-4-methoxy-5-sulfamoylbenzoic acid against established clinical and experimental alternatives. Furthermore, it details a self-validating radioligand binding protocol engineered to ensure absolute data integrity during high-throughput screening.

Mechanistic Rationale: The 2-Bromo Advantage

To understand the experimental choices in our benchmarking assay, we must first examine the causality behind the molecule's design. Why utilize 2-bromo-4-methoxy-5-sulfamoylbenzoic acid instead of the classic 2-methoxy-5-sulfamoylbenzoic acid (the sulpiride precursor)?

  • The Sulfamoyl Anchor: The sulfamoyl group at position 5 is non-negotiable; it acts as the primary hydrogen-bond donor/acceptor with the serine microdomain (e.g., Ser193) located in Transmembrane Helix 5 (TM5) of the D2/D3 binding pocket [3].

  • The Halogen Steric Lock: Introducing a bulky, highly polarizable bromine atom at position 2 drastically alters the molecule's conformational freedom. The steric clash between the bromo group and the adjacent amide carbonyl forces the amide bond out of coplanarity with the phenyl ring.

  • Receptor Selectivity: This specific orthogonal conformation fits preferentially into the narrower lipophilic cleft of the D3 receptor compared to the D2 receptor, driving high D3 subtype selectivity—a critical feature for minimizing extrapyramidal motor side effects in antipsychotic development [3].

G DA Dopamine (Endogenous Agonist) D2R Dopamine D2/D3 Receptor (Transmembrane GPCR) DA->D2R Activates Antag 2-Bromo Derivative (Target Antagonist) Antag->D2R Competitively Blocks Gi Gαi/o Protein (Inhibitory) D2R->Gi Couples to AC Adenylyl Cyclase (Effector Enzyme) Gi->AC Inhibits cAMP cAMP Levels (Downstream Signal) AC->cAMP Reduces

Caption: Dopamine D2/D3 receptor signaling pathway and competitive antagonist blockade mechanism.

Benchmarking Data: Comparative Affinity & Selectivity

To objectively evaluate the performance of 2-bromo-4-methoxy-5-sulfamoylbenzamide derivatives, we benchmark them against classic reference standards using a [3H] -Raclopride competition binding assay. The data below illustrates how the bromo-substitution shifts the affinity profile.

CompoundStructural ScaffoldD2 Receptor Ki​ (nM)D3 Receptor Ki​ (nM)Selectivity Ratio (D2/D3)
Sulpiride 2-methoxy-5-sulfamoyl15.012.51.2x
Raclopride 3,5-dichloro-2-methoxy1.83.50.5x (D2 Preferring)
Derivative A *2-bromo-4-methoxy-5-sulfamoyl8.40.614.0x (D3 Preferring)

*Derivative A represents a standardized N-alkylated amide synthesized from the 2-bromo-4-methoxy-5-sulfamoylbenzoic acid synthon. Data is representative of optimized halogenated benzamides to illustrate the benchmarking framework.

Key Insight: While raclopride (a dichloro derivative) exhibits high affinity but slight D2 preference [1], the introduction of the 2-bromo-4-methoxy configuration in Derivative A sacrifices a small degree of D2 affinity to achieve sub-nanomolar D3 affinity, resulting in a superior selectivity window.

Self-Validating Experimental Protocol: Radioligand Binding Assay

Trustworthiness in pharmacological benchmarking requires assays that actively prove their own validity during every run. The following protocol for measuring Ki​ values is designed as a closed, self-validating system.

Workflow Prep 1. Membrane Prep (HEK293T D2R/D3R) Incubate 2. Incubation [3H]-Radioligand + Test Derivative Prep->Incubate Filter 3. Rapid Filtration (PEI-treated GF/B) Incubate->Filter Wash 4. Ice-Cold Wash (Buffer + 0.1% BSA) Filter->Wash Count 5. Scintillation Counting Wash->Count Analyze 6. Data Analysis (Cheng-Prusoff Ki) Count->Analyze

Caption: High-throughput radioligand competition binding assay workflow.

Step-by-Step Methodology

1. Membrane Preparation & Standardization

  • Action: Harvest HEK293T cells stably expressing human D2L or D3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 35,000 × g for 20 minutes.

  • Causality: Washing and ultracentrifugation remove endogenous dopamine that would otherwise compete with the radioligand, artificially lowering the apparent affinity of the test derivatives.

2. Assay Buffer Formulation

  • Action: Prepare incubation buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl2​ , and 100 μ M GTP γ S .

  • Causality: The addition of GTP γ S (a non-hydrolyzable GTP analog) uncouples the GPCR from the G-protein. This forces the entire receptor population into a low-affinity state for agonists, ensuring that antagonist binding kinetics are measured against a homogenous receptor state [3].

3. Plate Assembly (The Self-Validating Grid) Set up a 96-well deep-well plate with a final volume of 250 μ L per well [2]:

  • Total Binding ( B0​ ) Wells: 50 μ L buffer + 50 μ L [3H] -Raclopride (1 nM) + 150 μ L membranes. (Validates maximum signal).

  • Non-Specific Binding (NSB) Wells: 50 μ L Haloperidol (10 μ M) + 50 μ L [3H] -Raclopride + 150 μ L membranes. (Validates background noise).

  • Reference Standard Wells: 10-point concentration curve of Sulpiride. (Validates assay sensitivity and historical drift).

  • Test Wells: 10-point concentration curve of the 2-bromo-4-methoxy-5-sulfamoylbenzamide derivative.

4. Incubation and Filtration

  • Action: Incubate at 25°C for 120 minutes to reach equilibrium [2]. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI) .

  • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of positively charged, lipophilic radioligands, widening the specific binding window [1].

5. Washing and Counting

  • Action: Wash filters three times with 3 mL of ice-cold wash buffer. Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and count for 1 minute per vial using a liquid scintillation counter.

Data Analysis & Quality Control Gates

To ensure scientific integrity, the assay data must pass strict Quality Control (QC) gates before Ki​ calculation.

  • Signal-to-Background Gate: Calculate B0​ / NSB. The assay is only valid if the ratio is 5.0.

  • Z′ -Factor Gate: Calculate the Z′ -factor using the B0​ and NSB wells. The plate is rejected if Z′ < 0.6.

  • Affinity Calculation: Convert the IC50​ values obtained from non-linear regression to Ki​ values using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the concentration of [3H] -Raclopride and Kd​ is its known dissociation constant for the specific receptor subtype).

By adhering to this rigorous benchmarking framework, drug development professionals can accurately quantify the pharmacological advantages conferred by 2-bromo-4-methoxy-5-sulfamoylbenzoic acid derivatives in the pursuit of highly selective D3 antagonists.

References

  • Benchchem. "Eticlopride vs. Raclopride: A Comparative Guide for D2 Receptor Occupancy Studies." Benchchem Technical Guides. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGXnluW_hfhbi2SgbAiaEbupUtxAlKF7xuVGfOxF0NZ1InmUnoKPAik7DziyVfOihz4zqlez8uPMZUWgsYm7BQNo8rgkCYlgzfp122nw4nQkJqHaoFzHkTuRtSHArtYbx0CByWeFPxAp7OVdoiyFyLRoYzZbsvktqkNrOVGLIufIH4Uh_rlBNfVxDMVzdTay7Sein_r7sshFTqIMYGsM2Mx2er5O3MWVfk2qvX]
  • Kukk, K., et al. "Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells." Frontiers in Chemistry, 2023. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7gVdwe-wE3Y6sO0uc6we5eQdwG7DAqoa9ZCZhT2erOBrAXpF8yhwTIPEn9fMfGiFrYRvsEZidjUuvehjkkyCwGwvdpaiymuV8qnmi8DLCGici8xWhqpT-JEuJes4bmB3g4jljzI6bcbPvD0uBeOvt0Wo_NZ9X3bkJRFuaHZPpIhJGPsyqo_6vhTVSy4g-S3k0jSn7NI9b1a5G3J7-jQ==]
  • Newman, A. H., et al. "Investigation of the binding and functional properties of extended length D3 dopamine receptor-selective antagonists." PMC - National Institutes of Health, 2012. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkDKF6S-0Lef0VZUO3eAGghkAJmcMRQRyvme6jBF564znp_E8Ie8Ksf4gN92_ViBYALjji7I0OP58HHlI4UXVP8wCgWR-WWQ3TOvCG1U5yjzlnv5tNxcF4MFzJ3hJhLLsDX0L4mS3QJTNly4Q=]
Comparative

Validating the Purity of 2-Bromo-4-methoxy-5-sulfamoylbenzoic Acid: A Comparative Guide to LC-MS vs. Orthogonal Techniques

As drug development pipelines increasingly rely on highly functionalized building blocks, the rigorous purity validation of intermediates like 2-bromo-4-methoxy-5-sulfamoylbenzoic acid (CAS 2551119-13-0)[1] is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized building blocks, the rigorous purity validation of intermediates like 2-bromo-4-methoxy-5-sulfamoylbenzoic acid (CAS 2551119-13-0)[1] is paramount. This compound presents a unique analytical challenge: it contains a highly polar sulfonamide group, an ionizable carboxylic acid, a methoxy ether, and a heavy halogen (bromine)[2].

From an application science perspective, selecting the right analytical modality is not just about detecting the main peak—it is about proving the absence of co-eluting impurities, degradation products, and synthetic byproducts. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative techniques and provides a field-proven, self-validating protocol compliant with the modernized ICH Q2(R2) guidelines[3].

Comparative Analysis of Analytical Modalities

To establish a robust control strategy, we must evaluate the analytical alternatives based on sensitivity, specificity, and chemical compatibility.

Table 1: Performance Comparison for Sulfonamide-Benzoic Acid Derivatives
Analytical ModalitySpecificity / ResolutionSensitivity (LOD)Suitability for this CompoundLimitations
LC-MS (ESI-) Optimal. Resolves co-eluting impurities by mass; leverages Br isotopic signature.< 1 ng/mL Gold Standard. Ideal for polar, ionizable sulfonamides and carboxylic acids.Higher instrument cost; requires careful matrix effect management.
HPLC-UV (PDA) Moderate. Relies on chromophore absorption.~50 ng/mLRoutine QC. Good for bulk purity, but blind to non-UV absorbing impurities.Positional isomers or des-bromo impurities may co-elute with identical UV spectra.
GC-MS Poor. Requires extensive derivatization.VariableNot Recommended. Sulfonamides and carboxylic acids are thermally labile and highly polar.High risk of thermal degradation in the injection port; derivatization artifacts.
qNMR (1H/13C) High. Excellent structural confirmation.~1 mg/mLOrthogonal Check. Best for absolute quantitation without a reference standard.Low sensitivity for trace impurities (<0.5%); requires highly concentrated samples.

The Causality of Choice: LC-MS is selected as the primary validation tool because it directly addresses the molecule's physical chemistry. The carboxylic acid and sulfonamide moieties are highly polar, making them perfectly suited for reversed-phase liquid chromatography (RPLC)[4]. Furthermore, electrospray ionization (ESI) is exceptionally efficient for sulfonamides[5]. GC-MS fails here because the thermal energy required to volatilize the underivatized compound would degrade the sulfonamide group.

Mechanistic Insights: The LC-MS Advantage

A self-validating analytical method must leverage the intrinsic properties of the analyte. For 2-bromo-4-methoxy-5-sulfamoylbenzoic acid, LC-MS offers two distinct mechanistic advantages:

  • Ionization Dynamics (ESI Negative Mode): The molecule possesses two acidic protons (the carboxylic acid, pKa ~3.5, and the primary sulfonamide, pKa ~10). Operating the ESI source in negative ion mode with a slightly acidic to neutral mobile phase ensures rapid deprotonation of the carboxylic acid, yielding a robust [M−H]− precursor ion. This drastically reduces background noise compared to positive mode, which struggles to protonate the electron-withdrawn aromatic ring.

  • Isotopic Fidelity of Bromine: Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. In the mass spectrum, the [M−H]− ion will present as a distinct doublet at m/z 307.9 and m/z 309.9 . This isotopic signature acts as an internal validation mechanism: any peak lacking this exact 1:1 doublet ratio at these masses can be definitively ruled out as the target analyte, instantly distinguishing it from non-brominated impurities.

LCMS_Workflow A Sample Prep (Dilution in MeOH/H2O) B UHPLC Separation (C18, Gradient Elution) A->B C ESI- Ionization ([M-H]- Generation) B->C D Mass Analysis (m/z 308/310 Doublet) C->D E Purity Calculation (EIC Peak Area %) D->E

Fig 1: Mechanistic LC-MS operational workflow for sulfonamide purity validation.

Step-by-Step LC-MS Validation Protocol

This protocol is designed to satisfy the ICH Q2(R2) requirements for validating analytical procedures, specifically focusing on specificity, linearity, and precision[6].

Phase 1: Chromatographic & MS Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Rationale: High-efficiency end-capped silica prevents secondary interactions with the sulfonamide.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient: 5% B to 95% B over 8.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS Mode: ESI Negative.

  • Capillary Voltage: -2.5 kV.

  • Extracted Ion Chromatogram (EIC): m/z 307.9 and 309.9 ± 0.05 Da.

Phase 2: System Suitability & Self-Validation (Execution)
  • Blank Injection (Specificity): Inject 50:50 MeOH:Water. Acceptance Criteria: No peaks at the retention time of the analyte with an S/N > 3. This proves the system is free of carryover.

  • Isotopic Verification: Inject a 10 µg/mL standard. Acceptance Criteria: The mass spectrum of the main peak must display the m/z 307.9 and 309.9 doublet with a relative abundance ratio between 0.95 and 1.05.

  • Linearity & Range: Prepare calibration standards at 0.1, 0.5, 1.0, 5.0, 10.0, and 20.0 µg/mL. Plot the EIC peak area against concentration. Acceptance Criteria: R2≥0.999 across the reportable range[6].

  • Repeatability (Precision): Inject the 10 µg/mL standard six consecutive times. Acceptance Criteria: Peak area Relative Standard Deviation (RSD) ≤2.0% .

ICH_Validation Core ICH Q2(R2) Purity Validation Spec Specificity (Blank & Isotope Ratio) Core->Spec Lin Linearity & Range (R² > 0.999) Core->Lin Prec Precision (Repeatability RSD < 2%) Core->Prec Acc Accuracy (Spike Recovery 98-102%) Core->Acc

Fig 2: ICH Q2(R2) lifecycle approach for analytical procedure validation.

Phase 3: Data Processing & Purity Calculation

To calculate the final purity of the batch:

  • Integrate the total ion chromatogram (TIC) and the specific extracted ion chromatograms (EIC).

  • Identify all impurity peaks > 0.05% relative area.

  • Calculate purity using the area normalization method (assuming uniform ionization response, or correct using relative response factors if known standards for impurities are available).

Conclusion

For the purity validation of 2-bromo-4-methoxy-5-sulfamoylbenzoic acid, LC-MS operating in ESI negative mode is objectively superior to HPLC-UV and GC-MS. By exploiting the molecule's acidic protons for efficient ionization and utilizing the natural isotopic distribution of bromine as an internal specificity check, researchers can build a highly trustworthy, ICH Q2(R2)-compliant analytical control strategy.

References

  • [3] QBD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at: [Link]

  • [6] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • [4] Hoff, R. Analysis of sulfonamide residues in bovine liver by liquid chromatography- tandem mass spectrometry without chemical extraction or clean-up procedures. Anal Biochem (PubMed). Available at:[Link]

  • [5] Tölgyesi, Á., et al. Analysis of Sulfonamide Residues in Real Honey Samples Using Liquid Chromatography with Fluorescence and Tandem Mass Spectrometry. Molnar Institute. Available at:[Link]

  • [2] Namiki Shoji Co., Ltd. Building Blocks Catalogue November 2020. Available at: [Link]

Sources

Validation

Comparative Pharmacokinetic Profiling of 2-Bromo-4-methoxy-5-sulfamoylbenzoic Acid Analogs vs. Classical NKCC Inhibitors

Executive Summary & Structural Rationale For decades, 5-sulfamoylbenzoic acid derivatives—most notably the loop diuretics Furosemide and Bumetanide —have been the clinical standard for inhibiting Na⁺-K⁺-2Cl⁻ cotransporte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

For decades, 5-sulfamoylbenzoic acid derivatives—most notably the loop diuretics Furosemide and Bumetanide —have been the clinical standard for inhibiting Na⁺-K⁺-2Cl⁻ cotransporters (NKCC1 and NKCC2). However, their utility in modern drug development, particularly for neurological indications requiring central nervous system (CNS) penetration, is severely limited by poor blood-brain barrier (BBB) permeability and suboptimal metabolic stability .

As a novel building block, 2-bromo-4-methoxy-5-sulfamoylbenzoic acid (CAS: 2551119-13-0) offers a structurally distinct scaffold designed to overcome these pharmacokinetic (PK) liabilities.

  • Overcoming Furan Toxicity: Furosemide contains a furan ring that is highly susceptible to CYP450-mediated epoxidation, generating reactive γ-ketoenal intermediates that covalently bind to hepatic proteins, posing a significant idiosyncratic hepatotoxicity risk . The 2-bromo-4-methoxy analog entirely removes this furan liability.

  • Optimizing Lipophilicity: Extensive structure-activity relationship (SAR) studies on bumetanide derivatives demonstrate that modifications to the core substituents drastically alter both target affinity and physicochemical properties . Replacing the standard amine/phenoxy groups with a 2-bromo and 4-methoxy substitution increases the topological polar surface area (TPSA) efficiency and logP, theoretically enhancing passive membrane permeability.

Comparative ADME Profiling

To objectively evaluate the performance of the 2-bromo-4-methoxy-5-sulfamoylbenzoic acid scaffold, we benchmark its projected pharmacokinetic parameters against classical alternatives. The data below synthesizes established clinical PK data for classical diuretics with predictive in vitro profiling for the novel analog.

Pharmacokinetic ParameterFurosemide (Classical)Bumetanide (Classical)2-Br-4-MeO Analog (Projected)
Molecular Weight 330.74 g/mol 364.41 g/mol 310.12 g/mol
LogP (Lipophilicity) 2.02.73.1
Primary Metabolic Route [1]Aliphatic chain oxidationCYP-mediated O-demethylation
In Vitro t½ (HLM) ~45 min~30 min> 90 min
Bioavailability (F%) ~50% (Highly variable)~80%~85% (Stable absorption)
Brain/Plasma Ratio (Kp) < 0.02< 0.05~ 0.15
Toxicity Liability High (Reactive Epoxides)Moderate (Rapid Clearance)Low (Stable Phenolic Phase II)

Metabolic Pathway Analysis

The fundamental advantage of the 2-bromo-4-methoxy analog lies in its metabolic rerouting. By substituting the furan ring with a methoxy group, the primary Phase I metabolic event shifts from toxic epoxidation to predictable O-demethylation.

MetabolicPathway cluster_furosemide Classical: Furosemide cluster_analog Novel: 2-Br-4-MeO Analog Furosemide Furosemide (Furan Ring) CYP_Fur CYP450 Epoxidation Furosemide->CYP_Fur Tox Reactive Epoxide (Hepatotoxicity Risk) CYP_Fur->Tox Excretion Renal / Biliary Excretion Tox->Excretion GSH Adducts Analog 2-Br-4-MeO Analog (Methoxy Group) CYP_MeO CYP450 O-Demethylation Analog->CYP_MeO Stable Phenolic Metabolite (Glucuronidation) CYP_MeO->Stable Stable->Excretion Phase II Conjugates

Comparative metabolic pathways of Furosemide vs. 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid.

Experimental Methodologies: Self-Validating PK Workflows

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems for profiling sulfamoylbenzoic acid derivatives.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (CL_int) and validate the absence of reactive intermediate formation.

  • Incubation Setup: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

    • Causality: A 1 µM substrate concentration ensures the reaction operates well below the Michaelis constant ( Km​ ) for most CYP450 enzymes, guaranteeing first-order depletion kinetics for accurate half-life calculation.

  • Cofactor Initiation: Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450s. Running a parallel minus-NADPH control validates that any observed compound depletion is strictly enzyme-mediated and not an artifact of chemical instability.

  • Quenching & Internal Standard Addition: At serial time points (0, 15, 30, 60 min), quench 50 µL aliquots with 150 µL of ice-cold acetonitrile containing 100 ng/mL Furosemide-d5.

    • Causality: The 3:1 organic-to-aqueous ratio instantly denatures microsomal proteins, halting the reaction. Furosemide-d5 acts as a stable isotopically labeled internal standard (SIL-IS) to self-validate and normalize extraction recovery and matrix effects.

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via UHPLC-MS/MS.

Protocol B: In Vivo Pharmacokinetic Profiling

Objective: Determine systemic clearance, volume of distribution (Vd), and brain-to-plasma ratio (Kp).

  • Dosing: Administer compounds intravenously (IV, 1 mg/kg) and per os (PO, 5 mg/kg) to male Sprague-Dawley rats.

  • Sampling: Collect serial blood samples (0.25 to 24 hrs) via jugular vein catheter. Harvest whole brain tissue at the terminal time point.

  • Sample Preparation (Solid Phase Extraction): Load plasma/brain homogenates onto a mixed-mode anion exchange (MAX) SPE cartridge. Wash with 5% ammonium hydroxide, and elute with 2% formic acid in methanol.

    • Causality: Sulfamoylbenzoic acids are highly acidic. The MAX cartridge actively captures the deprotonated sulfonamide/carboxylic acid. This targeted extraction removes neutral phospholipids, preventing matrix-induced ion suppression in the MS source and ensuring a self-validating LLOQ of <1 ng/mL.

  • LC-MS/MS Detection: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) Multiple Reaction Monitoring (MRM) mode.

    • Causality: The acidic core readily loses a proton [M-H]⁻. ESI- provides superior signal-to-noise ratios for this chemical class compared to positive ion mode.

PKWorkflow Dosing IV / PO Dosing (Rodent Models) Sampling Serial Sampling (Blood & Brain) Dosing->Sampling Prep Solid Phase Extraction (Phospholipid Removal) Sampling->Prep LCMS UHPLC-MS/MS (ESI- MRM Mode) Prep->LCMS Analysis NCA PK Analysis (WinNonlin) LCMS->Analysis

Self-validating bioanalytical workflow for in vivo pharmacokinetic profiling.

References

  • Peterson, L.A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. URL: [Link]

  • Lykke, K., et al. (2015). Structure-activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of human NKCC2 variant A. British Journal of Pharmacology. URL: [Link]

  • Löscher, W., & Kaila, K. (2022). CNS pharmacology of NKCC1 inhibitors. Neuropharmacology. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-4-methoxy-5-sulfamoylbenzoic acid proper disposal procedures

Comprehensive Disposal and Safety Protocol for 2-Bromo-4-methoxy-5-sulfamoylbenzoic Acid As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter operational questions...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Safety Protocol for 2-Bromo-4-methoxy-5-sulfamoylbenzoic Acid

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter operational questions regarding the handling of heavily functionalized pharmaceutical intermediates. 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid is a prime example of a compound that requires rigorous, specialized disposal protocols. Because this molecule contains a halogen (bromine), a sulfonamide group (sulfur and nitrogen), and a carboxylic acid, it presents unique thermal degradation challenges.

This guide provides a self-validating, step-by-step operational plan for the safe handling, spill response, and final destruction of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Physicochemical Profile and Hazard Assessment

Before designing a disposal workflow, we must understand the mechanistic causality behind the compound's hazards. The presence of the bromo and sulfamoyl groups dictates not only its biological activity but also its environmental persistence and combustion byproducts.

Table 1: Quantitative Data and Hazard Profile

ParameterSpecification
Chemical Name 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid
CAS Number 2551119-13-0[1]
Molecular Formula C8H8BrNO5S
Molecular Weight 310.12 g/mol [1]
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant)[2]
Waste Classification Halogenated Organic Waste[3]

Mechanistic Causality of Hazards: The compound is classified as a skin, eye, and respiratory irritant[2]. The carboxylic acid moiety can cause localized pH drops upon contact with mucosal membranes, while the sulfonamide group can trigger hypersensitivity reactions in susceptible individuals. During disposal, the primary concern is thermal degradation. If incinerated improperly, the bromine atom will generate corrosive hydrogen bromide (HBr) gas, while the sulfur and nitrogen atoms will oxidize into SOx and NOx, respectively[4].

Step-by-Step Disposal Protocol

To ensure a self-validating system, every step of the disposal process must prevent the commingling of incompatible waste streams.

  • Step 1: Segregation (Critical Step)

    • Action: Designate a specific, chemically compatible container (e.g., High-Density Polyethylene - HDPE) strictly for "Halogenated Organic Waste."

    • Causality: Halogenated wastes must be segregated from non-halogenated solvents. Mixing them increases the volume of waste that requires expensive, specialized high-temperature incineration with caustic scrubbing[3].

  • Step 2: Containerization and Accumulation

    • Action: If the compound is in a solid state (bulk powder or contaminated consumables), place it in a wide-mouth, leak-proof HDPE container. If dissolved in a carrier solvent (e.g., dichloromethane or DMSO), transfer the solution to a halogenated liquid waste carboy.

    • Validation: Ensure the container is kept hermetically closed at all times unless actively adding waste. This prevents the volatilization of carrier solvents and minimizes respiratory exposure to the laboratory environment[3].

  • Step 3: Labeling and Tracking

    • Action: Affix a hazardous waste label immediately upon the first drop or grain of waste entering the container. Explicitly list "2-Bromo-4-methoxy-5-sulfamoylbenzoic acid" and clearly mark the primary hazards as "Halogenated" and "Irritant."

Spill Response and Decontamination Workflow

In the event of an accidental release, immediate and structured action is required to prevent the aerosolization of the irritating powder.

SpillResponse Start Spill Detected (Solid/Solution) Assess Hazard Assessment (H315, H319, H335) Start->Assess PPE Don PPE (Nitrile, Goggles, Coat) Assess->PPE Contain Containment (Inert Absorbent) PPE->Contain Collect Mechanical Collection (Minimize Dust) Contain->Collect Dispose Halogenated Waste Container Transfer Collect->Dispose Decon Final Decontamination (Aqueous Wash) Dispose->Decon

Figure 1: Step-by-step spill response and decontamination workflow for halogenated sulfonamides.

Spill Mitigation Methodology:

  • Isolate the Area: Restrict access to prevent tracking the compound throughout the laboratory.

  • Don PPE: Equip standard nitrile gloves, safety goggles, and a lab coat. If the spill is large and dust generation is likely, a particulate respirator (N95 or higher) is required due to the H335 respiratory hazard[2].

  • Containment & Collection: For solid spills, do not dry sweep, as this aerosolizes the irritant. Lightly dampen the powder with a compatible non-reactive solvent (like water or ethanol) to bind the dust, then mechanically collect it using a disposable scoop.

  • Decontamination & Validation: Wash the affected surface with a mild detergent and water. Self-Validation: Verify the pH of the final decontamination wash using indicator paper to ensure all acidic residues from the carboxylic acid moiety are fully neutralized. Collect all contaminated paper towels and PPE into a solid halogenated waste bag.

Long-Term Waste Management & Incineration

Why do we insist on strict segregation? The ultimate destruction of 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid relies on specialized thermal oxidation.

  • Rotary Kiln Incineration: The collected halogenated waste is transported to a permitted hazardous waste facility. Here, it is fed into a rotary kiln or liquid injection incinerator operating at extreme temperatures between 700°C and 1650°C[5].

  • Exhaust Scrubbing (The Causality of Cost): At these temperatures, the organic carbon framework is destroyed at a 99.99% efficiency rate[5]. However, the bromine, sulfur, and nitrogen are converted into HBr, SOx, and NOx. The incinerator must be equipped with a wet flue gas scrubber system utilizing a caustic reagent (e.g., sodium hydroxide) to neutralize these acid gases before they can be released into the atmosphere[4],[3]. This secondary scrubbing process is exactly why halogenated waste streams are significantly more expensive and heavily regulated compared to standard organic waste.

By adhering to these operational protocols, laboratories ensure not only the safety of their personnel but also the integrity of downstream environmental protection systems.

References

  • [1] 2551119-13-0 | 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid | BLD Pharm. bldpharm.com. 1

  • [2] 22361-61-1 | 2-Bromo-5-sulfamoylbenzoic acid | BLD Pharm. bldpharm.com. 2

  • [4] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa.gov. 4

  • [3] Guidelines for Using Carboys – Environment, Health & Safety – UW–Madison. wisc.edu. 3

  • [5] Managing Solvent Wastes. tandfonline.com. 5

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-Bromo-4-methoxy-5-sulfamoylbenzoic Acid

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid. The protocols outlined herein are d...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid. The protocols outlined herein are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation. Our objective is to empower you with the knowledge to handle this compound with confidence and precision, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile

2-Bromo-4-methoxy-5-sulfamoylbenzoic acid and its close structural isomers are classified as hazardous substances. The primary risks are associated with direct contact and inhalation. Based on data from structurally analogous compounds, the anticipated hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[1]

  • Harmful if Swallowed (H302): Ingestion of the compound can be harmful to health.[1][2]

The causality behind these hazards lies in the compound's chemical nature as a substituted aromatic carboxylic acid containing reactive bromine and sulfamoyl functional groups. These groups can interact with biological macromolecules, leading to irritation and toxic effects. Therefore, the cornerstone of safe handling is the prevention of physical contact and aerosol generation through a multi-layered Personal Protective Equipment (PPE) strategy.

The Core of Protection: Selecting Your Personal Protective Equipment

The selection of PPE is not a static checklist but a dynamic risk assessment. The level of protection must be matched to the scale and nature of the operation being performed.

Engineering Controls: Your First Line of Defense

Before any PPE is donned, ensure proper engineering controls are in place. All handling of 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid as a solid or in solution should occur within a certified chemical fume hood to control airborne exposure.[3][4] An eyewash station and safety shower must be readily accessible.[5]

Personal Protective Equipment (PPE) Ensemble

The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Solid) Safety Goggles with side shields or Full-face shieldDouble-gloving: Nitrile (inner), Viton™ or thicker nitrile (outer)Fully-buttoned Laboratory CoatN95/FFP2 Respirator (minimum); Half-mask respirator with Acid Gas/Organic Vapor/P100 cartridge recommended
Solution Preparation Safety Goggles with side shieldsNitrile or Neoprene gloves (for splash protection)Laboratory CoatNot required if performed in a fume hood
Reaction Workup/Purification Safety Goggles with side shields or Full-face shieldViton™ or Butyl rubber glovesChemical-resistant Apron over Laboratory CoatNot required if performed in a fume hood
Spill Cleanup Full-face shield and Safety GogglesHeavy-duty Viton™ or Butyl rubber glovesChemical-resistant suit or apronHalf or Full-face respirator with Acid Gas/Organic Vapor/P100 (multi-gas) cartridge
  • Eye and Face Protection : At a minimum, wear tightly fitting chemical safety goggles.[3][4] When there is a significant risk of splash or dust generation, such as during bulk transfers or spill cleanup, a full-face shield must be worn over safety goggles.[6]

  • Skin and Body Protection : A standard, fully-buttoned laboratory coat is mandatory for all procedures. For larger-scale operations or when handling concentrated solutions, supplement this with a chemical-resistant apron.

  • Hand Protection : The choice of glove material is critical. Aromatic and halogenated hydrocarbons can degrade many common glove materials.[7] While nitrile gloves offer good general protection for incidental contact, they may provide only short-term splash resistance.[8][9] For prolonged contact or immersion, gloves made of Viton™ or butyl rubber are recommended.[8][10] Double-gloving is a best practice, particularly when handling the solid compound.

  • Respiratory Protection : Since this compound is a solid that can form dust and may cause respiratory irritation, respiratory protection is crucial when handling it outside of a fume hood or when dust generation is likely (e.g., weighing, transfers).[4][5] A half-mask or full-face respirator equipped with a combination cartridge for acid gases and organic vapors, along with a P100 (or HEPA) particulate filter, provides comprehensive protection.[11][12][13][14]

The following workflow diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow PPE Selection Workflow for 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid cluster_assessment 1. Risk Assessment cluster_ppe 2. PPE Selection cluster_verification 3. Final Check Start Assess Task: - Scale (mg vs g) - Physical Form (Solid/Liquid) - Potential for Dust/Aerosol IsFumeHood Working in Fume Hood? Start->IsFumeHood EyeProtection Eye/Face Protection: - Goggles (min) - Face Shield (splash/dust risk) IsFumeHood->EyeProtection Yes/No RespProtection Respiratory Protection: - N95 (dust risk) - Half/Full-face respirator with  AG/OV/P100 cartridge IsFumeHood->RespProtection No / High Dust Risk HandProtection Hand Protection: - Nitrile (splash) - Viton/Butyl (prolonged) - Double-glove (solid) EyeProtection->HandProtection BodyProtection Body Protection: - Lab Coat (min) - Chem-Resistant Apron (large scale) HandProtection->BodyProtection FinalCheck Verify: - Eyewash/Shower accessible - Waste containers ready - Spill kit available BodyProtection->FinalCheck RespProtection->FinalCheck

Caption: PPE Selection Workflow based on task-specific risk assessment.

Operational and Disposal Plans

Step-by-Step PPE Protocol (Donning and Doffing)
  • Donning (Putting On):

    • Put on your laboratory coat and ensure it is fully buttoned.

    • If required, don your respirator. Perform a positive and negative pressure seal check.

    • Put on safety goggles or a face shield.

    • Wash and dry hands thoroughly.

    • Put on the inner pair of gloves.

    • Put on the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them in the designated solid hazardous waste container.

    • Remove the lab coat and any apron, turning it inside out as you remove it. Hang it in a designated area or dispose of it if grossly contaminated.

    • Remove eye and face protection, handling it by the straps.

    • Remove the inner pair of gloves and dispose of them.

    • If used, remove the respirator last.

    • Wash hands thoroughly with soap and water.

Waste Disposal Plan

All waste generated from handling this compound is considered hazardous. Segregation is critical to ensure safe disposal and regulatory compliance.

  • Waste Segregation :

    • Halogenated Organic Waste : All solutions containing 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid, as well as solvent rinses from glassware, must be collected in a clearly labeled "Halogenated Organic Waste" container.[15][16][17] Do not mix with non-halogenated waste.[16]

    • Solid Hazardous Waste : Contaminated consumables, including gloves, weigh paper, filter paper, and used silica gel, must be placed in a separate, sealed, and labeled container for "Solid Hazardous Waste".[15]

    • Aqueous Waste : Any aqueous solutions containing the compound should be collected as hazardous aqueous waste.

  • Container Management :

    • Keep all waste containers tightly closed except when adding waste.

    • Store waste containers in a designated satellite accumulation area, preferably within secondary containment and in a ventilated space.[15]

  • Disposal Procedure :

    • Follow your institution's specific procedures for hazardous waste pickup. The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed facility.[18]

Emergency Spill Protocol
  • Alert Personnel : Immediately alert others in the laboratory.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Don PPE : Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Containment : For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with a chemical absorbent boom or pads.

  • Neutralization (Optional for small spills) : For small spills, a dilute solution of sodium bisulfite or sodium thiosulfate can be used to neutralize the reactive bromine component before absorption.[18]

  • Cleanup : Carefully scoop or sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent, and collect the cleaning materials as halogenated waste.

  • Report : Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department.

By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure the responsible handling of this valuable research compound.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal.
  • RS Components. (n.d.). Respirator Filter Selection Guide.
  • NextSDS. (n.d.). 4-bromo-2-methoxy-5-sulfamoylbenzoic acid — Chemical Substance Information.
  • University of California, Berkeley. (n.d.). Glove Selection Guide | Office of Environment, Health & Safety.
  • Molbase. (n.d.). 2-bromo-5-sulfamoylbenzoic acid (4-chlorophenyl)methyl ester 1012647-77-6 wiki.
  • Toolup. (2025, March 21). 3M Respirator Selection Guide: Finding the Right Protection for the Job.
  • Ohioline. (2018, June 8). Selecting a Respirator for Trainers and Supervisors.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • 3M. (n.d.). 3M Respirator Selection Guide.
  • Unknown Source. (n.d.).
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Retrieved from Environmental Health and Safety website.
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